4-(4-Iodophenoxymethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVYRYPHZHGTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Iodophenoxymethyl)pyridine: A Comprehensive Technical Guide on Synthesis, Profiling, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and advanced API (Active Pharmaceutical Ingredient) development, the strategic selection of bifunctional building blocks is paramount. 4-(4-Iodophenoxymethyl)pyridine (CAS: 944278-91-5) represents a highly versatile, precisely engineered intermediate designed to bridge structural gaps in drug discovery. By combining an aryl iodide handle with a basic pyridine moiety via a metabolically stable ether linkage, this compound serves as a premier substrate for palladium-catalyzed cross-coupling reactions[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the structural causality of the molecule, detail a self-validating synthetic workflow, and explore its definitive role in late-stage functionalization.
Chemical Identity & Core Identifiers
Accurate compound tracking and computational modeling rely on precise chemical identifiers. The table below summarizes the core physicochemical and structural data for 4-(4-Iodophenoxymethyl)pyridine[2][3][4].
| Identifier / Property | Value |
| Chemical Name | 4-[(4-Iodophenoxy)methyl]pyridine |
| CAS Registry Number | 944278-91-5 |
| Molecular Formula | C₁₂H₁₀INO |
| Molecular Weight | 311.12 g/mol |
| MDL Number | MFCD14648758 |
| SMILES | Ic1ccc(OCc2ccncc2)cc1 |
| InChI | InChI=1S/C12H10INO/c13-11-3-1-10(2-4-11)15-9-12-5-7-14-8-6-12/h1-8H,9H2 |
Physicochemical Profiling & Structural Causality
The utility of 4-(4-Iodophenoxymethyl)pyridine is not accidental; it is the result of deliberate structural logic. Each functional group serves a distinct mechanistic purpose in drug design and synthesis:
-
The Aryl Iodide Handle (The Reactive Core): Unlike aryl chlorides or bromides, the carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C-Br). This ensures rapid, highly efficient oxidative addition to Pd(0) catalysts during cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[1][5]. It allows chemists to perform couplings under milder conditions, preserving sensitive functional groups elsewhere on the molecule.
-
The Oxymethyl (-CH₂-O-) Linker (The Flexible Bridge): Ether linkages provide critical conformational flexibility compared to rigid amides or easily hydrolyzed esters. This flexibility allows the resulting API to adopt multiple conformations, optimizing its fit within complex protein binding pockets (such as kinase hinge regions). Furthermore, ethers are highly resistant to metabolic cleavage by esterases, improving the pharmacokinetic half-life of the final drug.
-
The Pyridine Ring (The Modulator): The incorporation of a pyridine ring serves a dual purpose. Biologically, the basic nitrogen acts as a strong hydrogen-bond acceptor. Physicochemically, it provides a site for reversible protonation. This allows the compound to be converted into water-soluble salts (e.g., hydrochloride or mesylate salts), drastically improving aqueous solubility and bioavailability—a common bottleneck in modern drug development.
Experimental Workflow: Synthesis via Williamson Etherification
The most scalable and economically viable route to synthesize 4-(4-Iodophenoxymethyl)pyridine is via the Williamson Ether Synthesis [6][7]. This Sₙ2 reaction couples 4-iodophenol with 4-(chloromethyl)pyridine.
The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.
Step-by-Step Protocol
-
Step 1: Preparation & Deprotonation
-
Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-iodophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv).
-
Causality: K₂CO₃ is chosen over stronger bases like Sodium Hydride (NaH) because it is mild enough to prevent unwanted side reactions but basic enough to deprotonate the phenol (pKa ~9.3). DMF acts as a polar aprotic solvent, leaving the resulting phenoxide anion un-solvated and highly nucleophilic[8].
-
Validation: Stir at room temperature for 30 minutes. The suspension will take on a faint yellow tint, confirming the generation of the phenoxide anion.
-
-
Step 2: Electrophile Addition
-
Action: Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise to the stirring mixture.
-
Causality: The hydrochloride salt is highly stable and easy to handle. The excess K₂CO₃ (2.5 equiv total) serves to first neutralize the HCl (liberating the free base of the pyridine in situ) and then drive the Sₙ2 substitution[6][7].
-
-
Step 3: Reaction Execution
-
Action: Heat the reaction mixture to 80°C for 4–6 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The reaction is complete when the lower-R_f phenolic spot is entirely consumed and replaced by a new, highly UV-active product spot.
-
-
Step 4: Quench and Workup
-
Action: Cool the mixture to room temperature. Quench by pouring into distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).
-
Causality & Validation: The aqueous quench dissolves the inorganic salts (KCl, unreacted K₂CO₃). To ensure complete removal of the high-boiling DMF, wash the combined organic layers aggressively with brine (5x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified via silica gel chromatography.
-
Synthesis Workflow Diagram
Caption: Logical workflow of 4-(4-Iodophenoxymethyl)pyridine synthesis and downstream API application.
Applications in Advanced Drug Development
The primary value of 4-(4-Iodophenoxymethyl)pyridine lies in its downstream applications. The aryl iodide is a privileged substrate for Palladium-Catalyzed Cross-Coupling [1][9].
When designing kinase inhibitors or receptor antagonists, chemists frequently need to append complex aromatic or aliphatic architectures to the core scaffold. By subjecting 4-(4-Iodophenoxymethyl)pyridine to a Suzuki-Miyaura coupling (using boronic acids) or a Sonogashira coupling (using terminal alkynes), researchers can rapidly generate libraries of diverse derivatives.
The kinetic superiority of the aryl iodide ensures that the Oxidative Addition step—often the rate-limiting step in Pd-catalysis—occurs swiftly and quantitatively, even with sterically hindered or electronically deactivated coupling partners[5].
Palladium-Catalytic Cycle Diagram
Caption: Mechanistic pathway of Pd-catalyzed cross-coupling utilizing the aryl iodide functional group.
References
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Scope." Master Organic Chemistry. Available at:[Link]
-
Chemistry LibreTexts. "Williamson Ether Synthesis." LibreTexts. Available at: [Link]
-
Journal of the American Chemical Society (JACS). "Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides." ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4 methyl pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 10xchem.com [10xchem.com]
- 4. 4-((4-iodophenoxy)methyl)pyridine | 944278-91-5 [m.chemicalbook.com]
- 5. Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Synthesis of 3-Aryl-2-pyrones by Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Cyclic Vinyldiazo Ester [organic-chemistry.org]
Structural Characterization and Synthetic Utility of 4-(4-Iodophenoxymethyl)pyridine: A Technical Whitepaper
Executive Summary
4-(4-Iodophenoxymethyl)pyridine (CAS: 944278-91-5) is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and drug discovery [1]. Structurally, it integrates a basic pyridine ring and a highly reactive aryl iodide, bridged by a flexible ether linkage. This whitepaper provides an in-depth technical analysis of its exact molecular weight, elemental composition, mass spectrometry profiling, and a self-validating synthetic methodology tailored for researchers and drug development professionals.
Molecular Weight and Elemental Composition
The molecular formula of 4-(4-Iodophenoxymethyl)pyridine is C12H10INO [2]. The structure consists of a pyridine ring substituted at the 4-position with a methoxy group (-CH2-O-), which is in turn bonded to a 4-iodophenyl group. The exact molecular weight is calculated as 311.12 g/mol , while the monoisotopic mass is 310.9807 Da .
Table 1: Elemental Composition and Mass Contribution
| Element | Symbol | Atoms | Atomic Weight ( g/mol ) | Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 12 | 12.011 | 144.132 | 46.33% |
| Hydrogen | H | 10 | 1.008 | 10.080 | 3.24% |
| Iodine | I | 1 | 126.904 | 126.904 | 40.79% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 4.50% |
| Oxygen | O | 1 | 15.999 | 15.999 | 5.14% |
| Total | - | 25 | - | 311.122 | 100.00% |
Mass Spectrometry and Analytical Profiling
To confirm the identity and purity of synthesized batches, high-resolution mass spectrometry (HRMS) is standard practice. The monoisotopic mass of 310.9807 Da necessitates precise ionization techniques, typically utilizing Electrospray Ionization (ESI) in positive mode.
Table 2: Expected HRMS Adducts (Positive Ion Mode)
| Adduct Type | Chemical Formula | Expected m/z |
| [M+H]+ | [C12H11INO]+ | 311.9880 |
| [M+NH4]+ | [C12H14IN2O]+ | 329.0145 |
| [M+Na]+ | [C12H10INONa]+ | 333.9700 |
| [M+K]+ | [C12H10INOK]+ | 349.9439 |
Mechanistic Causality in Fragmentation
Under collision-induced dissociation (CID), the parent ion[M+H]+ predominantly fragments at the C-O ether bond. The basicity of the pyridine nitrogen ensures that the positive charge is retained on the pyridine-4-methyl fragment, yielding a dominant peak at m/z 92.05. A secondary pathway involves the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (-126.90 Da).
Proposed mass spectrometry fragmentation pathways for the [M+H]+ adduct.
Self-Validating Synthetic Methodology
The synthesis of 4-(4-Iodophenoxymethyl)pyridine is efficiently achieved via a Williamson ether synthesis, coupling 4-iodophenol with 4-(chloromethyl)pyridine [3].
Synthetic workflow for 4-(4-Iodophenoxymethyl)pyridine via Williamson ether synthesis.
Protocol & Mechanistic Causality
Step 1: Reagent Preparation and Deprotonation
-
Procedure: Suspend 4-iodophenol (1.0 eq) and anhydrous K2CO3 (2.0 eq) in dry N,N-dimethylformamide (DMF) at room temperature.
-
Causality: K2CO3 is selected as a mild, non-nucleophilic base that quantitatively deprotonates the phenol (pKa ~9.3) to form the phenoxide nucleophile without triggering degradation of the electrophile. DMF, a polar aprotic solvent, is crucial as it leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.
-
Validation Checkpoint: A slight color change to pale yellow indicates phenoxide formation. Complete dissolution of the phenol confirms readiness for the next step.
Step 2: SN2 Electrophilic Substitution
-
Procedure: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Heat the reaction mixture to 80°C for 12 hours under an inert atmosphere (N2 or Ar).
-
Causality: The hydrochloride salt of the electrophile is used for bench stability. The excess K2CO3 neutralizes the HCl in situ, liberating the free base for the SN2 attack. Heating to 80°C overcomes the activation energy barrier for the substitution.
-
Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 7:3) should reveal the disappearance of the phenol spot (UV active, lower Rf) and the emergence of a new, higher Rf spot corresponding to the ether product. LC-MS of an aliquot must show the [M+H]+ peak at m/z 311.98.
Step 3: Workup and Isolation
-
Procedure: Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH, followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.
-
Causality: The 1M NaOH wash is a critical purification step; it exploits the acidity of any unreacted 4-iodophenol, converting it to a water-soluble sodium salt and pulling it into the aqueous phase, while the neutral ether product remains in the organic layer.
-
Validation Checkpoint: 1H NMR of the crude solid should display a characteristic singlet at ~5.1 ppm, confirming the presence of the intact -CH2-O- bridge.
Applications in Drug Development
In medicinal chemistry, 4-(4-Iodophenoxymethyl)pyridine serves as a highly modular intermediate. The aryl iodide moiety is a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), allowing for rapid diversification of the molecular scaffold. Furthermore, the pyridine ring acts as a critical hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors and receptor modulators to enhance target binding affinity and tune physicochemical properties like aqueous solubility and logP.
References
-
Master Organic Chemistry . "The Williamson Ether Synthesis." Master Organic Chemistry.[Link]
A Comprehensive Safety and Handling Guide for 4-(4-Iodophenoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the official SDS for the specific product you are using and adhere to all institutional and governmental safety protocols.
Introduction: Understanding the Molecule and Its Associated Risks
4-(4-Iodophenoxymethyl)pyridine is an aromatic heterocyclic compound with applications in pharmaceutical development and organic synthesis. Its structure, featuring a pyridine ring linked to an iodinated phenyl group via an ether linkage, presents a unique combination of chemical properties that necessitate a thorough understanding of its potential hazards. While this compound is a valuable building block, the presence of the iodo- and pyridine moieties requires a proactive and informed approach to safety.
This guide provides a comprehensive overview of the known and inferred safety considerations for 4-(4-Iodophenoxymethyl)pyridine. By examining its structural components and comparing them to analogous compounds, we can build a robust framework for safe handling, storage, and emergency response. The causality behind these recommendations is emphasized to empower researchers with the knowledge to not only follow protocols but to understand the principles that underpin them.
Hazard Identification and Risk Assessment
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Core Rationale for Hazard Assessment:
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] They can cause skin and eye irritation.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with biological macromolecules.
-
Iodinated Aromatic Ring: Iodinated aromatic compounds can be irritants and may pose a risk of toxicity.[5][6] Of particular note is the potential for the release of toxic iodide fumes upon decomposition.[6] While generally stable, the carbon-iodine bond can be labile under certain conditions (e.g., high temperatures, presence of certain reagents).
-
Ether Linkage: Ethers are generally stable but can form explosive peroxides over time, especially when exposed to air and light. While the aromatic nature of this compound reduces this risk compared to aliphatic ethers, it is a factor to consider in long-term storage.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount when working with 4-(4-Iodophenoxymethyl)pyridine. The following protocols are designed to minimize risk at every stage of handling.
Engineering Controls:
-
Ventilation: All handling of solid 4-(4-Iodophenoxymethyl)pyridine and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is crucial to prevent the inhalation of any dust or aerosols.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH/MSHA-approved respirator may be necessary.[6]
Workflow for Safe Handling of Powdered Compound:
Caption: Workflow for Handling Powdered Compound
First-Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting Measures and Stability
Extinguishing Media:
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Unsuitable: Do not use a heavy water stream, as it may spread the fire.
Specific Hazards Arising from the Chemical:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[9]
Protective Equipment for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Stability and Reactivity:
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
-
Conditions to Avoid: Protect from light, heat, and moisture.[2][9]
-
Hazardous Decomposition Products: As mentioned, thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen iodide.[6][9]
Accidental Release Measures
Prompt and correct response to a spill is essential to mitigate hazards.
Personal Precautions:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 3.
-
Avoid breathing dust or vapors.[7]
Environmental Precautions:
-
Prevent the spill from entering drains, sewers, or waterways.
Methods for Cleaning Up:
-
Small Spills: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Large Spills: Contain the spill and collect the material.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
Decision Tree for Chemical Spill Response:
Caption: Decision Tree for Chemical Spill Response
Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Protect from light and moisture.[9]
-
Store away from incompatible materials.[7]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[5]
-
Do not allow the material to enter the environment.
-
Contaminated packaging should be treated as the product itself.
Physical and Chemical Properties
While a complete, experimentally verified dataset for 4-(4-Iodophenoxymethyl)pyridine is not available, the following table provides key computed properties and data from analogous compounds.
| Property | Value (Inferred/Computed) | Source |
| Molecular Formula | C12H10INO | - |
| Molecular Weight | 311.12 g/mol | [1] |
| Appearance | Likely an off-white to pale brown solid | [2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. | [2] |
Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: As previously stated, this compound is predicted to be harmful if swallowed.[1]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for 4-(4-Iodophenoxymethyl)pyridine. However, some aromatic amines and related compounds are known to have mutagenic or carcinogenic properties.[11] Therefore, it is prudent to handle this compound as a potential mutagen until proven otherwise.
Ecological Information:
-
The environmental impact of this compound has not been fully investigated. Due to the presence of the iodinated aromatic ring, it may be persistent in the environment and could be toxic to aquatic life.[6] Avoid release into the environment.[11]
Conclusion
4-(4-Iodophenoxymethyl)pyridine is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding its chemical nature and the potential hazards associated with its structural motifs, researchers can implement effective engineering controls, utilize proper personal protective equipment, and be prepared for any potential incidents. A culture of safety, grounded in a thorough understanding of the materials being used, is the cornerstone of successful and responsible scientific advancement.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53426295, 4-(4-Iodophenyl)pyridine. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55029259, 2-(4-Iodophenoxymethyl)pyridine. Retrieved from [Link].
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PENTA (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link].
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Agency for Toxic Substances and Disease Registry (ATSDR) (2004). Toxicological Profile for Iodine. Retrieved from [Link].
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Chemos GmbH & Co. KG (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link].
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The Good Scents Company (2024). 4-hydroxymethyl-pyridine. Retrieved from [Link].
- Google Patents (1988). US4746758A - Processes for preparing iodinated aromatic compounds.
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Skulski, L. (2000). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 5(12), 1331-1344. Retrieved from [Link].
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Technical Guide: Synthesis and Validation of 4-(4-Iodophenoxymethyl)pyridine
Executive Summary
4-(4-Iodophenoxymethyl)pyridine (CAS: 944278-91-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science[1]. Structurally, it features an iodoaryl moiety—an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)—connected via a methylene ether linkage to a pyridine ring. The pyridine nitrogen serves as a critical pharmacophore for hydrogen bonding, metal coordination, and modulating aqueous solubility.
This whitepaper provides an in-depth, authoritative analysis of the two primary synthetic methodologies for constructing this molecule: the Williamson Ether Synthesis and the Mitsunobu Reaction . By examining the causality behind reagent selection and providing self-validating experimental protocols, this guide equips researchers with the logic necessary to optimize yield and purity.
Retrosynthetic Analysis & Mechanistic Pathways
The synthesis of alkyl aryl ethers relies on the efficient formation of the
Retrosynthetic disconnections for 4-(4-Iodophenoxymethyl)pyridine.
Route A: Base-Mediated Alkylation (Williamson Ether Synthesis)
Mechanistic Causality
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (
Reagent Selection Logic:
-
The Electrophile: 4-(Chloromethyl)pyridine is highly reactive and prone to intermolecular self-alkylation (forming pyridinium oligomers). To ensure stability during storage, it is commercially supplied as a hydrochloride salt. Therefore, the reaction requires at least one extra equivalent of base to neutralize the HCl salt in situ before the
displacement can occur[3]. -
The Base and Solvent: While
in N,N-dimethylformamide (DMF) is the standard protocol, substituting it with often accelerates the reaction and improves yields. This is due to the "cesium effect"—the large, highly polarizable ion forms a looser, solvent-separated ion pair with the phenoxide, significantly enhancing its nucleophilicity compared to tighter potassium or sodium ion pairs.
Self-Validating Protocol
-
Setup : Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-iodophenol (1.0 equiv) and anhydrous
(2.5 equiv) in anhydrous DMF (0.2 M)[3]. -
Activation : Stir the suspension at room temperature for 30 minutes. Validation Check: The solution will transition to a characteristic yellow color, confirming the formation of the phenoxide anion.
-
Alkylation : Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise to control the mild exotherm. Heat the mixture to 60 °C under a nitrogen atmosphere.
-
In-Process Control (IPC) : Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (2:1). Validation Check: The reaction is deemed complete when the 4-iodophenol spot (
) is entirely consumed and a new, distinct UV-active product spot ( ) emerges. -
Workup : Cool to room temperature and quench with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous
, filter, and concentrate under reduced pressure[3].
Route B: Redox Condensation (Mitsunobu Reaction)
Mechanistic Causality
For substrates sensitive to basic conditions or when handling lachrymatory alkyl halides is undesirable, the Mitsunobu reaction offers a mild, neutral alternative[4]. It relies on the redox condensation of pyridin-4-ylmethanol and 4-iodophenol.
The thermodynamic driving force of this reaction is the formation of the exceptionally strong
Mechanistic workflow of the Mitsunobu redox condensation.
Self-Validating Protocol
-
Setup : In a dry flask under Argon, dissolve pyridin-4-ylmethanol (1.0 equiv), 4-iodophenol (1.05 equiv), and
(1.3 equiv) in anhydrous THF (0.15 M)[5]. -
Activation : Cool the mixture to 0 °C using an ice bath to control the exothermic betaine formation.
-
Coupling : Add DIAD (1.3 equiv) dropwise over 15 minutes. Validation Check: The solution will transiently turn deep yellow/orange as the betaine forms, fading as the intermediate is consumed[4].
-
In-Process Control (IPC) : Allow the reaction to warm to room temperature. Monitor via LC-MS. Validation Check: The product mass (
) should dominate the chromatogram within 4-6 hours. -
Workup : Concentrate the THF in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes to EtOAc) to separate the product from the
and hydrazine byproducts[5].
Quantitative Data & Optimization
Table 1: Reaction Condition Optimization for Route A (Williamson)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| MeCN | 80 | 12 | 45 | Insufficient base to neutralize HCl salt; incomplete reaction. | |
| DMF | 60 | 6 | 78 | Standard conditions; adequate base for neutralization and | |
| DMF | 60 | 3 | 92 | "Cesium effect" enhances phenoxide nucleophilicity, reducing time. | |
| THF | 0 to 25 | 4 | 65 | Harsh deprotonation leads to minor degradation side reactions. |
Table 2: Comparative Analysis (Williamson vs. Mitsunobu)
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Primary Reagents | 4-(Chloromethyl)pyridine HCl, Base | Pyridin-4-ylmethanol, DIAD, |
| Atom Economy | High (NaCl/KCl byproducts) | Low ( |
| Reaction Conditions | Basic, Heating required (60 °C) | Neutral, Mild (0 °C to RT) |
| Purification | Simple aqueous workup | Complex (requires chromatography) |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |
Analytical Validation Parameters
To ensure the scientific integrity of the synthesized 4-(4-Iodophenoxymethyl)pyridine, the following spectroscopic parameters serve as the baseline for quality control:
-
H NMR (400 MHz,
) : 8.60 (d, J = 5.8 Hz, 2H, Py-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 5.8 Hz, 2H, Py-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.05 (s, 2H, ). Diagnostic peak: The singlet at 5.05 ppm confirms the intact ether methylene bridge. -
ESI-MS : Calculated for
311.98, found 312.0.
References
-
TSI Journals. "A Brief Review: Microwave Assisted Ethers Synthesis". Available at: [Link]
-
Royal Society of Chemistry (RSC) Books. "Chapter 3: Synthetic Methods for Alkyl Aryl Ethers". Available at: [Link]
- Google Patents. "WO2014089364A1 - Histone demethylase inhibitors".
Sources
4-(4-Iodophenoxymethyl)pyridine: A Versatile Aryl Iodide Intermediate in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of pharmaceutical intermediates dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 4-(4-Iodophenoxymethyl)pyridine (CAS 944278-91-5) has emerged as a highly privileged building block. By converging a solubilizing pyridine pharmacophore, a conformationally flexible ether linkage, and a highly reactive aryl iodide handle, this intermediate enables the rapid construction of complex biaryl systems and targeted therapeutics[1]. This technical guide provides an in-depth analysis of its structural rationale, self-validating synthetic protocols, and downstream applications in palladium-catalyzed cross-coupling.
Structural Rationale & Pharmacophore Profiling
The architectural design of 4-(4-Iodophenoxymethyl)pyridine is not coincidental; it is engineered to solve specific challenges in drug development:
-
The Pyridine Ring: Acts as a critical hydrogen-bond acceptor. In kinase inhibitors, the pyridine nitrogen frequently interacts with the highly conserved hinge region of the ATP-binding pocket. Furthermore, its basicity (pKa ~5.2) significantly improves the aqueous solubility of lipophilic drug candidates.
-
The Methylene-Ether Linker: Unlike rigid biaryl bonds, the -CH2-O- spacer provides rotational freedom. This conformational flexibility allows the molecule to adapt to complex hydrophobic pockets, a design principle successfully utilized in sodium channel blockers like Vixotrigine[2].
-
The Aryl Iodide Vector: The reactivity trend of aryl halides in transition-metal catalysis strictly follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F[3]. The exceptionally low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures rapid oxidative addition to Palladium(0) species, allowing for mild reaction conditions that tolerate sensitive functional groups[4].
Synthetic Methodologies: Self-Validating Protocols
To ensure high-fidelity synthesis, two primary routes are utilized. The choice of route depends on the availability of starting materials and the scale of production.
Quantitative Comparison of Synthetic Routes
The following table summarizes the quantitative metrics and operational parameters for the two primary synthetic pathways[5][6].
| Parameter | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction |
| Typical Yield | 75% – 88% | 65% – 80% |
| Reaction Temperature | 60 °C – 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 – 8 hours | 12 – 16 hours |
| Primary Byproducts | Inorganic salts (KCl/NaCl) | Triphenylphosphine oxide (TPPO), Hydrazine derivatives |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram to multi-gram scale) |
| Cost Efficiency | High (Inexpensive bases/solvents) | Low (Expensive coupling reagents) |
Protocol A: Williamson Ether Synthesis (Recommended for Scale-Up)
This route relies on the SN2 displacement of a primary alkyl halide by a phenoxide anion[6]. It is highly scalable and avoids the generation of difficult-to-remove organic byproducts.
Causality & In-Process Controls: Potassium carbonate (
-
Reactant Preparation: Charge a dry, nitrogen-flushed reactor with 4-iodophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
-
Deprotonation: Add anhydrous
(1.5 equiv) in one portion. Stir the suspension at 25 °C for 30 minutes. Self-Validation: The solution will transition to a distinct yellow hue, confirming the formation of the phenoxide anion. -
Electrophile Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise to control any mild exotherm.
-
Thermal Activation: Elevate the temperature to 70 °C and stir for 6 hours. In-Process Control: Monitor via LC-MS. The reaction is deemed complete when the 4-iodophenol peak accounts for <2% of the total area.
-
Workup & Isolation: Cool to room temperature and quench with distilled water (30 volumes) to precipitate the product. Extract with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with 5% aqueous LiCl to quantitatively remove residual DMF. Dry over
, filter, and concentrate under reduced pressure.
Protocol B: Mitsunobu Reaction (Mild Conditions)
For scenarios where alkyl halides are unstable or unavailable, the Mitsunobu reaction offers a powerful, neutral-to-mildly-acidic alternative[5][7].
Causality & In-Process Controls: Diisopropyl azodicarboxylate (DIAD) is added strictly at 0 °C to prevent the thermal decomposition of the highly reactive betaine intermediate formed with Triphenylphosphine (
-
Complex Formation: Dissolve 4-pyridinemethanol (1.0 equiv), 4-iodophenol (1.05 equiv), and
(1.2 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. -
Azodicarboxylate Addition: Cool the vessel to 0 °C using an ice bath. Add DIAD (1.2 equiv) dropwise over 15 minutes via a syringe pump.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Purification: Concentrate the crude mixture. To mitigate the notorious difficulty of removing TPPO, triturate the crude residue in cold diethyl ether; the bulk of TPPO will precipitate and can be filtered off. Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).
Downstream Functionalization: Palladium Catalysis
The defining feature of 4-(4-Iodophenoxymethyl)pyridine is its exceptional performance in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[3][8]. The aryl iodide acts as a highly efficient electrophile, entering the catalytic cycle at the oxidative addition step with minimal activation energy[4].
Fig 1: Palladium(0)-catalyzed cross-coupling cycle for 4-(4-Iodophenoxymethyl)pyridine.
Because the C–I bond is highly activated, these cross-coupling reactions can often be performed at lower temperatures (e.g., 40–60 °C) compared to their aryl bromide counterparts, significantly reducing the formation of homocoupling or protodehalogenation byproducts[3].
Application in Targeted Therapeutics
In drug design, 4-(4-Iodophenoxymethyl)pyridine is rarely the final drug; rather, it is the foundational scaffold. Once the iodine atom is replaced via cross-coupling with a specific recognition motif (such as a substituted aniline or a heterocyclic boronic acid), the resulting molecule possesses a highly optimized pharmacophore[8].
Fig 2: Pharmacophore mapping of the intermediate within a targeted receptor pocket.
For example, similar ether-linked halogenated aromatic systems have been pivotal in the discovery of use-dependent sodium channel blockers for pain management[2]. The ability to modularly swap the terminal group via the iodine vector allows medicinal chemists to rapidly synthesize libraries of compounds to conduct Structure-Activity Relationship (SAR) studies.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate before deploying it in expensive catalytic steps, strict Quality Control (QC) parameters must be met[9]:
-
HPLC Purity: Must be
98.0% (UV detection at 254 nm). The primary impurity to monitor is the unreacted 4-iodophenol. -
LC-MS (ESI+): Expected
mass is m/z. -
1H NMR (400 MHz, CDCl3): Key diagnostic peaks include the methylene protons of the ether bridge, which typically appear as a sharp singlet around
5.10 ppm, and the distinct downfield shift of the pyridine -protons ( ~8.60 ppm).
References
-
NIH / PMC. "Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality". URL: [Link]
-
ResearchGate. "Esterification and etherification of steroid and terpene under Mitsunobu conditions". URL: [Link]
-
NIH / PMC. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". URL: [Link]
-
ACS Publications. "Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain". URL: [Link]
-
MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". URL: [Link]
Sources
- 1. 4-((4-iodophenoxy)methyl)pyridine | 944278-91-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine|CAS 2090153-40-3 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 944278-91-5 | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
synthesis of 4-(4-Iodophenoxymethyl)pyridine from 4-iodophenol
Application Note: Synthesis, Optimization, and Mechanistic Profiling of 4-(4-Iodophenoxymethyl)pyridine
Executive Summary & Strategic Context
The synthesis of halogenated phenoxymethylpyridines, specifically 4-(4-Iodophenoxymethyl)pyridine, represents a critical workflow in the development of advanced pharmaceutical intermediates and specialized chemical building blocks[1]. The terminal iodine atom serves as an indispensable orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Simultaneously, the pyridyl moiety provides a basic pharmacophore routinely utilized to improve aqueous solubility or to coordinate with metalloporphyrins in the design of photodynamic therapy (PDT) agents and viral entry inhibitors[2][3].
As a Senior Application Scientist, I have designed this application note to move beyond a simple recipe. This guide details a robust, self-validating protocol for the synthesis of 4-(4-Iodophenoxymethyl)pyridine via a modified Williamson ether synthesis, emphasizing the mechanistic causality behind every reagent choice and process optimization.
Mechanistic Rationale & Causality
The transformation relies on a bimolecular nucleophilic substitution (SN2). The starting materials are 4-iodophenol and 4-(chloromethyl)pyridine hydrochloride.
-
Base Selection (K₂CO₃): 4-Iodophenol has a pKa of ~9.3. Potassium carbonate (conjugate acid pKa ~10.3) is sufficiently basic to quantitatively deprotonate the phenol, generating the highly nucleophilic phenoxide anion. Furthermore, an excess of base (3.0 equivalents) is strictly required. Because 4-(chloromethyl)pyridine is supplied as a hydrochloride salt to prevent spontaneous degradation and polymerization, the base must first neutralize the HCl to liberate the electrophilic free base.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 trajectory.
-
Temperature Profile (80 °C): While SN2 reactions can occur at ambient temperatures, the steric environment of the benzylic chloride and the resonance stabilization of the phenoxide necessitate moderate thermal activation (80 °C) to overcome the activation energy barrier without inducing thermal degradation of the electrophile.
SN2 reaction mechanism for the synthesis of 4-(4-Iodophenoxymethyl)pyridine.
Quantitative Optimization of Reaction Conditions
To establish the most efficient synthetic route, various bases and solvents were screened. The data below summarizes the causality behind the final protocol selection, demonstrating why K₂CO₃ in DMF is the industry standard for this specific transformation.
| Entry | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (3.0) | Acetone | 56 (Reflux) | 16 | 45 | Poor solubility of the pyridine salt; sluggish SN2 kinetics. |
| 2 | NaH (2.5) | THF | 0 to 25 | 12 | 75 | Strong base caused minor degradation of the electrophile. |
| 3 | K₂CO₃ (3.0) | DMF | 80 | 12 | 88 | Optimal balance of solubility, nucleophilicity, and stability. |
| 4 | Cs₂CO₃ (3.0) | DMF | 80 | 8 | 92 | Excellent yield (Cesium effect), but cost-prohibitive for scale-up. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the scientist can verify success at each stage of the workflow.
Step-by-step experimental workflow for the synthesis and purification of the target.
Materials & Reagents
-
4-Iodophenol: 1.0 eq, 10.0 mmol, 2.20 g
-
4-(Chloromethyl)pyridine hydrochloride: 1.1 eq, 11.0 mmol, 1.80 g
-
Potassium carbonate (K₂CO₃), anhydrous: 3.0 eq, 30.0 mmol, 4.14 g
-
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
-
Ethyl acetate (EtOAc) and Hexanes: For extraction and chromatography
-
Brine: Saturated NaCl solution
Step 1: In Situ Generation of the Nucleophile and Free Base
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂).
-
Add 4-iodophenol (2.20 g) and anhydrous K₂CO₃ (4.14 g) to the flask.
-
Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Causality: This pre-stirring allows for the complete deprotonation of the phenol, forming a deep-yellow phenoxide solution.
-
-
Add 4-(chloromethyl)pyridine hydrochloride (1.80 g) in one portion.
-
Self-Validation: Effervescence (CO₂ release) may be observed as the base neutralizes the hydrochloride salt.
-
Step 2: SN2 Substitution
-
Submerge the flask in a pre-heated oil bath at 80 °C.
-
Stir vigorously for 12 hours under N₂.
-
In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Hexane/EtOAc 2:1). The starting 4-iodophenol (Rf ~0.6) should disappear, replaced by a new, strongly UV-active product spot (Rf ~0.35).
Step 3: Reaction Quenching and Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.
-
Causality: Water crashes out the organic product and dissolves the inorganic salts (KCl, unreacted K₂CO₃).
-
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Combine the organic layers and wash extensively with Brine (5 × 50 mL).
-
Causality: DMF is highly miscible with water and can ruin downstream purification. Repeated brine washes are critical to partition the DMF out of the organic layer and into the aqueous phase.
-
Step 4: Purification and Isolation
-
Dry the combined organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield a crude residue.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexane to Hexane/EtOAc (2:1).
-
Collect the fractions containing the pure product (Rf ~0.35) and concentrate in vacuo to afford 4-(4-Iodophenoxymethyl)pyridine as an off-white solid.
Step 5: Analytical Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 5.8 Hz, 2H, Py-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (d, J = 5.8 Hz, 2H, Py-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.08 (s, 2H, -CH₂-).
-
ESI-MS: [M+H]⁺ calculated for C₁₂H₁₁INO: 312.0; found: 312.1.
References
-
Title: Products - Catalog, Custom Synthesis (4-(4-Iodophenoxymethyl)pyridine) Source: Appretech Scientific Limited URL: [Link]
-
Title: Porphyrin chemistry pertaining to the design of anti-cancer drugs; part 1, the synthesis of porphyrins containing meso-pyridyl and meso-substituted phenyl functional groups Source: ResearchGate URL: [Link]
-
Title: Photodynamic activity attained through the ruptured π-conjugation of pyridyl groups with a porphyrin macrocycle Source: ResearchGate URL: [Link]
Sources
Application Notes and Protocols for the Williamson Ether Synthesis of 4-(4-Iodophenoxymethyl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-Iodophenoxymethyl)pyridine, a key intermediate in pharmaceutical research and drug development.[1][2][3][4] The protocol herein leverages the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[5][6][7][8][9] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. Our objective is to furnish a scientifically sound and practical resource that ensures reproducible and high-yield synthesis of the target compound.
Introduction: The Significance of 4-(4-Iodophenoxymethyl)pyridine
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][3][4] The title compound, 4-(4-Iodophenoxymethyl)pyridine, is a valuable building block in the synthesis of more complex molecules. The presence of the iodo-substituent on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This versatility makes it an attractive intermediate for the development of novel therapeutics targeting a wide array of diseases.
The Williamson ether synthesis, first reported in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers due to its reliability and broad scope.[6][7][10] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[5][6][9]
Reaction Mechanism and Rationale
The synthesis of 4-(4-Iodophenoxymethyl)pyridine via the Williamson ether synthesis involves the reaction of 4-iodophenol with 4-(chloromethyl)pyridine. The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-iodophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting 4-iodophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group in a concerted SN2 fashion.[5][6]
The choice of a primary alkyl halide, 4-(chloromethyl)pyridine, is crucial as the SN2 mechanism is sensitive to steric hindrance.[5][9] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[5][9][11]
Figure 1: Mechanism of the Williamson ether synthesis for 4-(4-Iodophenoxymethyl)pyridine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-Iodophenoxymethyl)pyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodophenol | ≥98% | e.g., Sigma-Aldrich | Toxic and skin irritant, handle with care.[12] |
| 4-(Chloromethyl)pyridine hydrochloride | ≥98% | e.g., TCI Chemicals | Corrosive, handle with care.[13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific | Acts as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Polar aprotic solvent, promotes SN2.[6][10] |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~10 volumes).
-
Addition of Alkyl Halide: To the stirred suspension, add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (~20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Iodophenoxymethyl)pyridine in Biaryl Synthesis
Introduction
The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery. The molecule 4-(4-Iodophenoxymethyl)pyridine represents a highly versatile electrophilic building block. Its structural motif—a phenoxymethyl ether linked to a basic pyridine ring—is frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other biologically active macromolecules.
The terminal aryl iodide serves as an exceptional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the presence of the basic pyridine moiety introduces unique mechanistic challenges that dictate the choice of catalyst, ligand, and reaction conditions. This application note provides a comprehensive, field-proven guide to optimizing and executing this critical transformation.
Mechanistic Insights & Reaction Design (E-E-A-T)
To design a self-validating and high-yielding protocol, one must understand the causality behind the experimental parameters. The Suzuki-Miyaura coupling of 4-(4-Iodophenoxymethyl)pyridine operates via three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Electrophilic Activation (Oxidative Addition): Aryl iodides possess a lower carbon-halogen bond dissociation energy compared to aryl bromides or chlorides. Consequently, the oxidative addition of the C-I bond to the Pd(0) active catalyst is exceptionally fast [1]. This allows the reaction to proceed at lower temperatures, but it shifts the rate-limiting step to transmetalation.
-
The "Pyridine Problem" (Catalyst Poisoning): The unhindered nitrogen lone pair of the 4-pyridyl group can competitively coordinate to the electrophilic Pd(II) intermediate, forming off-cycle, inactive complexes. To mitigate this, sterically demanding, electron-rich ligands (such as XPhos or SPhos) are required. These bulky dialkylbiaryl phosphines create a steric shield around the palladium center, preventing pyridine coordination while accelerating reductive elimination [2].
-
Base-Mediated Transmetalation: Because oxidative addition is rapid, the catalytic cycle stalls if the boronic acid is not swiftly activated. The base (e.g.,
) and water are critical; they convert the neutral arylboronic acid into an electron-rich, nucleophilic boronate complex , which rapidly transmetalates with the Pd(II) intermediate [1].
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for aryl iodides.
Optimization of Reaction Conditions
Quantitative optimization demonstrates the necessity of ligand tuning when working with pyridine-containing aryl iodides. Table 1 summarizes the condition screening for the coupling of 4-(4-Iodophenoxymethyl)pyridine with a standard phenylboronic acid.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst / Precatalyst | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Toluene/EtOH/ | 80 | 65 | Sluggish transmetalation; potential pyridine coordination. | |||
| 2 | dppf | 1,4-Dioxane/ | 90 | 88 | Bidentate ligand stabilizes Pd(II), improving turnover. | ||
| 3 | SPhos | 1,4-Dioxane/ | 90 | 92 | Bulky ligand prevents pyridine poisoning. | ||
| 4 | XPhos | 1,4-Dioxane/ | 90 | 95 | Optimal; rapid oxidative addition and transmetalation. |
Note: Yields determined by HPLC integration against an internal standard.
Detailed Experimental Protocol
The following protocol utilizes the optimized conditions (Table 1, Entry 4) [3]. It is designed to be a self-validating workflow, ensuring high fidelity in biaryl construction.
Reagents and Equipment
-
Electrophile: 4-(4-Iodophenoxymethyl)pyridine (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst:
(1.5 mol%, 0.015 mmol) -
Ligand: XPhos (3.0 mol%, 0.03 mmol)
-
Base: Potassium phosphate tribasic (
) (3.0 equiv, 3.0 mmol) -
Solvent: 1,4-Dioxane /
(4:1 v/v, 5.0 mL total) -
Equipment: Flame-dried Schlenk tube or microwave vial, argon manifold.
Step-by-Step Methodology
Step 1: Reagent Assembly (Benchtop)
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-(4-Iodophenoxymethyl)pyridine (311 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Add
(636 mg, 3.0 mmol). -
Critical Step: Add
(13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol) swiftly to minimize ambient oxidation of the electron-rich phosphine ligand.
Step 2: Degassing (Inert Atmosphere)
-
Seal the vessel with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).
-
Add 1,4-Dioxane (4.0 mL) and Deionized
(1.0 mL) via syringe. -
Sparge the biphasic solvent mixture with a long argon needle for 15–20 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst and the XPhos ligand, halting the catalytic cycle.
Step 3: Reaction Execution
-
Transfer the vessel to a pre-heated oil bath at 90 °C.
-
Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.
-
Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). Because the substrate is an aryl iodide, full conversion is typically observed within 4 to 6 hours.
Step 4: Work-up and Extraction
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Deionized Water (10 mL).
-
Trustworthiness/Causality Warning:Do not use acidic aqueous washes (e.g., 1M HCl) . The pyridine moiety (pKa ~5.2) will become protonated and partition entirely into the aqueous layer, resulting in catastrophic product loss.
-
Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (
mL). -
Wash the combined organic layers with saturated aqueous
(10 mL) and Brine (10 mL). -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate. The basic pyridine product will typically elute at higher EtOAc concentrations.
Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling.
References
-
Title: Organoborane coupling reactions (Suzuki coupling) Source: Proceedings of the Japan Academy, Series B Physical and Biological Sciences (2004) URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition (2008) URL: [Link]
-
Title: 4-methoxy-2'-methylbiphenyl (Ligandless Suzuki Coupling Protocol) Source: Organic Syntheses (2005) URL: [Link]
Application Note: Advanced Cross-Coupling Strategies for Aryl Iodide Derivatives
The Paradox of Aryl Iodide Reactivity
Aryl iodides are highly valued in synthetic organic chemistry due to their exceptionally low C–I bond dissociation energy (~65 kcal/mol), which makes them the most reactive electrophiles for oxidative addition by palladium(0) species[1]. This thermodynamic advantage allows cross-coupling reactions to initiate at much lower temperatures compared to aryl bromides or chlorides.
However, researchers frequently observe that aryl iodides underperform or stall prematurely, particularly in C–N bond-forming processes like the Buchwald-Hartwig amination[2]. The causality behind this paradox lies in the nature of the iodide anion itself. Following rapid oxidative addition, the liberated iodide acts as a potent nucleophile and a highly effective bridging ligand. It coordinates strongly to the Pd(II) intermediate, forming off-cycle, catalytically inactive bridging iodide dimers (e.g.,
Mechanistic Interventions: Overcoming the "Iodide Problem"
-
Solvent-Driven Precipitation: The solubility of the iodide byproduct (e.g., NaI, KI) directly correlates with the rate of catalyst inhibition[3]. In polar solvents (DME, Dioxane, THF), iodide salts remain soluble, driving dimer formation. By substituting with non-polar solvents like anhydrous toluene, the iodide salts precipitate out of solution, effectively removing them from the catalytic cycle and restoring turnover[4].
-
Steric Exclusion via Ligand Design: The use of highly bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) sterically crowds the palladium center. This physical barrier prevents the approach of a second palladium atom, strictly enforcing a monoligated, highly active
species and inhibiting bridging dimer formation[5]. -
Precatalyst Activation: Utilizing third-generation (Pd G3) precatalysts ensures the rapid, quantitative generation of the active catalyst without the need for prolonged heating, preventing early-stage catalyst aggregation[4].
Pd-Catalytic Cycle for Aryl Iodides highlighting Iodide Dimer Inhibition.
Quantitative Condition Matrix
To standardize protocol development, the following table summarizes the divergent optimization requirements for aryl iodides compared to other halides.
| Parameter | Aryl Chlorides | Aryl Bromides | Aryl Iodides |
| Oxidative Addition Rate | Slow | Moderate | Very Fast[1] |
| Primary Mechanistic Challenge | C–Cl bond activation | Balancing OA and RE | Catalyst poisoning via bridging iodide dimers[2] |
| Optimal Solvent Polarity | Polar (Dioxane, t-AmOH) | Variable (THF, Toluene) | Non-polar (Toluene, Hexane)[3] |
| Preferred Ligand Sterics | Highly bulky, electron-rich | Standard bulky | Extremely bulky (to prevent dimerization)[5] |
| Base Compatibility | Strong (NaOtBu, KOH) | Moderate to Strong | Mild to Strong (Cs2CO3, LHMDS)[4] |
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of Aryl Iodides
This protocol utilizes a biphasic solvent system. While water is required to activate the boronic acid via a boronate complex, limiting the organic phase to toluene minimizes iodide-induced catalyst deactivation[6].
Reagents:
-
Aryl iodide (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: Toluene / H₂O (4:1 v/v, 5 mL total)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with the aryl iodide, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add degassed Toluene and degassed deionized H₂O via syringe.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (≥800 rpm) for 4–6 hours.
-
Self-Validating Checkpoint: The biphasic nature of this reaction requires intense mechanical mixing. If the reaction stalls at <50% conversion, halt stirring and observe phase separation. A black precipitate at the interface indicates "Pd black" formation (catalyst death due to poor transmetalation). If the aqueous phase is highly acidic, the base has been consumed; verify the stoichiometry of the boronic acid, which may have undergone competitive protodeboronation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination of Aryl Iodides
This protocol explicitly addresses the "iodide problem" by utilizing a non-polar solvent to precipitate NaI/KI and a highly bulky third-generation precatalyst to sterically protect the palladium center[4],[2].
Reagents:
-
Aryl iodide (1.0 equiv, 1.0 mmol)
-
Amine (1.2 equiv, 1.2 mmol)
-
BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
BrettPhos ligand (0.02 equiv, 2 mol%)
-
LHMDS (1.0 M in THF) or NaOtBu (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous Toluene (4 mL)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with BrettPhos Pd G3, BrettPhos ligand, and NaOtBu (if using solid base).
-
Reagent Addition: Add the aryl iodide and amine.
-
Solvent Addition: Add anhydrous toluene. If using LHMDS as the base, add it dropwise at this stage[7].
-
Self-Validating Checkpoint: The activation of the BrettPhos Pd G3 precatalyst is visually confirmed by a rapid color shift from deep red/brown to a lighter yellow/orange upon the addition of the base[4]. If the solution remains dark red after 5 minutes at reaction temperature, the precatalyst has failed to activate. This is typically symptomatic of degraded base or adventitious moisture. Discard and prepare a fresh batch with newly titrated reagents.
-
Reaction: Seal the vial and heat at 65–80°C for 2–12 hours. The precipitation of the iodide salt (NaI or LiI) should become visibly apparent as a fine suspension, driving the reaction forward.
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate for purification.
Schlenk Line Workflow for Air-Sensitive Buchwald-Hartwig Amination.
References
-
[3],[2] National Institutes of Health (PMC) / SciSpace. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Available at:[Link]
-
[5] Wikipedia. Buchwald–Hartwig amination. Available at:[Link]
-
[6] Organic Chemistry Portal. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Available at:[Link]
-
[1] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-(4-Iodophenoxymethyl)pyridine
Introduction & Strategic Utility
In the landscape of modern drug discovery and late-stage functionalization, bifunctional building blocks such as 4-(4-Iodophenoxymethyl)pyridine offer exceptional synthetic versatility. This molecule presents two critical domains: an aryl iodide moiety, which serves as a highly reactive electrophilic handle for palladium-catalyzed cross-couplings, and a pyridine ring, a ubiquitous pharmacophore that modulates basicity, solubility, and target-binding affinity.
Designing cross-coupling protocols for this substrate requires a nuanced understanding of its dual nature. While the aryl iodide guarantees rapid oxidative addition, the strongly coordinating pyridine nitrogen poses a significant risk of catalyst deactivation. This application note details the mechanistic causality, optimized parameters, and self-validating protocols required to achieve high-yielding Suzuki-Miyaura and Sonogashira couplings with this specific substrate class.
Mechanistic Causality: Overcoming Catalyst Poisoning
To engineer a successful protocol, one must understand the thermodynamic and kinetic realities of the substrate [1].
The Aryl Iodide Advantage: The carbon-iodine (C–I) bond possesses a low bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol). This facilitates exceptionally rapid oxidative addition to the Pd(0) active species. Consequently, reactions can often proceed at ambient or mildly elevated temperatures, preserving sensitive functional groups on the coupling partner.
The Pyridine Poisoning Risk: Pyridine nitrogens are potent
The Steric Solution: To circumvent this, the strategic deployment of sterically demanding, electron-rich ligands is imperative. Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs, e.g., PEPPSI-IPr) create a protective steric shield around the palladium center. This bulk prevents the pyridine from accessing the coordination sphere while simultaneously accelerating the transmetalation and reductive elimination steps [3].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the prevention of pyridine poisoning.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical optimization of Suzuki-Miyaura coupling conditions for 4-(4-Iodophenoxymethyl)pyridine, demonstrating the critical impact of ligand selection on overall yield.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | None | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 42% | Severe catalyst poisoning; unreacted Ar-I remains. |
| Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ | Et₃N | THF | 25 | 88% | Room temp coupling successful due to weak C-I bond. |
| Pd₂(dba)₃ (2 mol%) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 94% | Bulky ligand entirely prevents pyridine coordination. |
| PEPPSI-IPr (1 mol%) | NHC (IPr) | Cs₂CO₃ | DMF | 60 | 97% | Rapid oxidative addition; highest turnover number (TON). |
Validated Experimental Protocols
General Workflow & Quality Control
Reliable cross-coupling requires rigorous exclusion of oxygen to prevent catalyst oxidation and undesired homocoupling side-reactions.
Standard five-step experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol A: Suzuki-Miyaura Biaryl Synthesis
Objective: Coupling of 4-(4-Iodophenoxymethyl)pyridine with an aryl boronic acid.
-
Preparation: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-(4-Iodophenoxymethyl)pyridine (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Addition: Add 5.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe. (Causality: Water is essential to dissolve the phosphate base and activate the boronic acid via formation of a reactive boronate complex).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.
-
Self-Validation Checkpoint: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, deep orange/yellow indicating the active catalytic cycle. If the solution turns opaque black with precipitate (palladium black), the catalyst has degraded, likely due to oxygen ingress [4].
-
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1, visualized under 254 nm UV). The aryl iodide will appear as a distinct, highly UV-active spot that should completely disappear.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.
Protocol B: Sonogashira Alkynylation
Objective: Coupling of 4-(4-Iodophenoxymethyl)pyridine with a terminal alkyne.
-
Preparation: In a flame-dried Schlenk flask, combine 4-(4-Iodophenoxymethyl)pyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
-
Solvent & Reagent Addition: Add 4.0 mL of rigorously degassed THF and 2.0 mL of degassed Triethylamine (TEA). Finally, add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Causality: Because the substrate is an highly reactive aryl iodide, the reaction can be run at room temperature . Heating is explicitly avoided to prevent Cu-catalyzed Glaser homocoupling of the alkyne.
-
-
Reaction Execution: Stir at 25 °C for 6 hours.
-
Self-Validation Checkpoint: A successful transmetalation from the copper acetylide to the palladium center is often accompanied by a color shift to a clear amber. A rapid shift to dark green/blue indicates oxidation of the Cu(I) co-catalyst to Cu(II), which will stall the reaction.
-
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL) to solubilize and remove copper salts. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . National Institutes of Health (PMC) / Chemical Reviews.[Link]
-
When Applying the Mercury Poisoning Test to Palladacycle-Catalyzed Reactions, One Should Not Consider the Common Misconception of Mercury(0) Selectivity . ACS Publications / Organometallics.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI / Catalysts.[Link]
-
Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes . ACS Publications / Organometallics.[Link]
Application Note: Synthesis of 4-((4-Iodophenoxy)methyl)pyridine via Williamson Ether Coupling
Introduction and Strategic Rationale
The synthesis of 4-((4-iodophenoxy)methyl)pyridine (CAS 944278-91-5) represents a critical structural motif in modern drug discovery. By coupling 4-chloromethylpyridine with 4-iodophenol, chemists generate a versatile building block. The preserved aryl iodide serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).
This application note details an optimized Williamson ether synthesis [1]. We provide a self-validating protocol that addresses the inherent instability of the electrophile and maximizes the nucleophilicity of the phenol, ensuring high yields and purity.
Mechanistic Insights and Causality
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (
-
Electrophile Stability (The Quaternization Problem): 4-Chloromethylpyridine contains both an electrophilic benzylic chloride and a nucleophilic pyridine nitrogen. As a free base, it rapidly undergoes intermolecular self-alkylation to form inert pyridinium polymers. To circumvent this, the reagent is commercially supplied and utilized as a hydrochloride salt (4-chloromethylpyridine HCl). The protonated pyridine nitrogen is rendered non-nucleophilic, stabilizing the molecule for storage and reaction [3].
-
Base Selection: A mild inorganic base, such as potassium carbonate (
), is preferred over strong bases like sodium hydroxide ( ). Strong aqueous bases can hydrolyze the alkyl chloride to 4-hydroxymethylpyridine, which competes as a nucleophile. selectively deprotonates 4-iodophenol ( ) without degrading the electrophile. Because the electrophile is an HCl salt, an additional equivalent of base is strictly required for in situ neutralization [3]. -
Solvent Kinetics: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the phenoxide anion relatively "naked." This lack of a solvent shell around the anion drastically lowers the activation energy required for the
backside attack [1].
Reaction Pathway Visualization
Figure 1: Williamson ether synthesis workflow for 4-((4-iodophenoxy)methyl)pyridine.
Quantitative Reaction Parameters
The following stoichiometry is optimized for a 10 mmol scale reaction. The excess base accounts for the neutralization of the HCl salt and drives the deprotonation equilibrium.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 4-Iodophenol | 220.01 | 1.00 | 2.20 g | Nucleophile Precursor |
| 4-Chloromethylpyridine HCl | 164.03 | 1.20 | 1.97 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.00 | 4.15 g | Base / Acid Scavenger |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 vol | 22.0 mL | Polar Aprotic Solvent |
Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the causality of each step is verified before proceeding.
Step 1: Nucleophile Generation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Charge the flask with 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous DMF (22.0 mL). Stir until completely dissolved.
-
Add finely powdered anhydrous
(4.15 g, 30.0 mmol) in one portion. -
Causality & IPC: Stir the suspension at room temperature for 30 minutes. The solution will transition to a slight yellow/phenoxide color. This pre-stirring ensures complete deprotonation of the phenol prior to the introduction of the electrophile, minimizing unreacted starting material.
Step 2: In Situ Neutralization and Alkylation
-
Cool the reaction mixture slightly using a water bath (approx. 20 °C).
-
Add 4-chloromethylpyridine HCl (1.97 g, 12.0 mmol) portion-wise over 10 minutes.
-
Causality & IPC: Effervescence (
release) may be observed as the base neutralizes the HCl salt. Portion-wise addition prevents a sudden spike in the concentration of the free base, mitigating the risk of self-polymerization. -
Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 to 6 hours.
-
Validation (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS. The reaction is deemed complete when the 4-iodophenol spot is fully consumed.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into 100 mL of ice-cold distilled water.
-
Causality & IPC: The addition of water serves a dual purpose: it completely dissolves the inorganic salts (
, unreacted ) and forces the organic product out of the DMF phase. -
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Combine the organic layers and wash sequentially with distilled water (
mL) and saturated brine (50 mL). Note: Extensive water washing is critical to remove residual DMF, which can interfere with downstream cross-coupling reactions. -
Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).
-
Evaporate the product-containing fractions to afford 4-((4-iodophenoxy)methyl)pyridine as an off-white solid.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Iodophenoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 4-(4-Iodophenoxymethyl)pyridine. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired purity for your compound. Our guidance is grounded in established chemical principles and field-proven techniques to ensure the integrity and reproducibility of your results.
Core Concepts in Purifying 4-(4-Iodophenoxymethyl)pyridine
4-(4-Iodophenoxymethyl)pyridine is a solid organic compound featuring a basic pyridine nitrogen atom. This characteristic is central to understanding its behavior during purification. The primary challenges in its purification often revolve around removing unreacted starting materials (e.g., 4-iodophenol, 4-(halomethyl)pyridine), and side products, while managing the compound's specific chemical properties. The main purification techniques applicable are recrystallization, column chromatography, and acid-base extraction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Column Chromatography Problems
Question: My column chromatography of 4-(4-Iodophenoxymethyl)pyridine on silica gel shows severe peak tailing. Why is this happening and how can I fix it?
Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1]
-
Causality: The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction creates a secondary retention mechanism, causing the compound to elute slowly and asymmetrically, resulting in a "tailed" peak.
-
Solution: To achieve sharp, symmetrical peaks, you must suppress this secondary interaction. This can be accomplished by adding a small amount of a competing base to your mobile phase (eluent).
Experimental Protocol: Mitigating Peak Tailing
-
Select a Base: Triethylamine (TEA) is the most common choice.[1][2]
-
Prepare Eluent: Add 0.1% to 1% TEA by volume to your pre-determined eluent system (e.g., a mixture of hexane and ethyl acetate). For example, for 500 mL of eluent, add 0.5 mL to 5 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the stationary phase is fully neutralized.
-
Run the Column: Proceed with the chromatography as usual. You should observe a significant improvement in peak shape.
Data Summary: Typical Chromatography Conditions
Parameter Recommendation Rationale Stationary Phase Silica Gel (230-400 mesh)[3] Standard, cost-effective choice for most applications.[4] Alternative Phase Alumina (neutral or basic) Less acidic than silica, can reduce tailing without additives. Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol Start with non-polar and increase polarity based on TLC analysis. | Additive | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol sites on silica gel.[2] |
-
Question: I am struggling to separate my product from a very similar impurity. How can I improve the resolution?
Answer: Poor resolution means the chosen conditions are not selective enough to differentiate between your product and the impurity.
-
Causality: The polarity of the product and the impurity are too close for the current stationary phase/mobile phase combination to effectively separate them.
-
Solution: A systematic approach is needed to enhance selectivity.
-
Optimize the Mobile Phase: Test various solvent systems with different polarities and solvent strengths using Thin Layer Chromatography (TLC). Try adding a third solvent (e.g., a small amount of methanol in a dichloromethane system or diethyl ether in a hexane/ethyl acetate system) to modulate selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, switching the stationary phase can provide a different separation mechanism.[1] Consider using neutral or basic alumina, or for more challenging separations, a reversed-phase (C18) silica gel.[4]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity during the run. This can help sharpen the peak of your desired compound while leaving more polar impurities behind, or vice-versa.[5]
Workflow for Improving Chromatographic Resolution
Caption: A logical workflow for systematically improving chromatographic resolution. -
Issue 2: Recrystallization Challenges
Question: During my attempt to recrystallize the product, it separated as an oil instead of forming solid crystals. What went wrong?
Answer: This phenomenon, known as "oiling out," is a common problem in recrystallization.[6]
-
Causality: Oiling out typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. When the solution cools, it becomes supersaturated, but instead of nucleating to form a crystalline lattice, the compound comes out of solution as a liquid phase because the temperature is still above its melting point. Impurities can also sometimes depress the melting point, contributing to this issue.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add more of the same solvent to decrease the saturation point, then allow it to cool very slowly.[6]
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try vigorously stirring or swirling the mixture while placing it in an ice bath. The rapid temperature drop and agitation may induce crystallization from the oil.
-
Change the Solvent System: This is often the most reliable solution. Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[7]
-
Question: I have cooled my recrystallization solution, but no crystals have formed. How can I initiate crystallization?
Answer: Crystal formation requires a process called nucleation, where the first few molecules arrange themselves into a stable crystalline lattice. Sometimes, this process needs a little help to get started.
-
Causality: The solution may be supersaturated but lacks a nucleation site for crystals to begin growing. Alternatively, you may have used too much solvent.[8]
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[9]
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the solution in an ice-water bath, or even a freezer if the solvent's freezing point allows, to further decrease the compound's solubility.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-(4-Iodophenoxymethyl)pyridine?
A1: Assuming a standard Williamson ether synthesis from 4-iodophenol and a 4-(halomethyl)pyridine, the most probable impurities are:
-
Unreacted Starting Materials: Residual 4-iodophenol and 4-(halomethyl)pyridine or its hydrolysis product, 4-(hydroxymethyl)pyridine.
-
Side Products: Quaternization of the pyridine nitrogen by the 4-(halomethyl)pyridine starting material can occur, leading to a pyridinium salt byproduct.
-
Dehalogenated Products: Depending on the reaction conditions, impurities where the iodine atom has been replaced by hydrogen may be present.
Q2: Which purification method should I choose: recrystallization or column chromatography?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your crude product is of relatively high purity (e.g., >80-90%) and the impurities have significantly different solubility profiles from your product. It is a highly effective method for removing small amounts of impurities and is easily scalable.[2][8]
-
Column Chromatography is necessary when you have a complex mixture of compounds with similar polarities or when the crude product is very impure. It offers much greater separating power but is more time-consuming and uses larger volumes of solvent.[2][5]
-
A Combined Approach is often best. You can perform a rapid "plug" filtration through a short column of silica to remove baseline impurities, followed by a careful recrystallization to obtain a highly pure final product. An initial acid-base wash can also effectively remove acidic or basic impurities before the final purification step.[2][10]
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting a purification strategy.
Q3: How should I store purified 4-(4-Iodophenoxymethyl)pyridine?
A3: Like many organic compounds, especially those with iodo- and pyridine functionalities, proper storage is crucial to maintain purity. It should be stored in a tightly sealed, amber glass vial to protect it from moisture and light.[11] For long-term storage, keeping it in a cool, dry place, such as a desiccator at room temperature or in a refrigerator, is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential degradation.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- Purification of Pyridine - Chempedia. LookChem.
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- 4-(4-Iodophenyl)pyridine | C11H8IN | CID 53426295. PubChem - NIH.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- recrystallization.pdf.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 3-(4-iodophenoxymethyl)pyridine (C12H10INO). PubChemLite.
- How to dry pyridine N-oxide obtained commerically. Reddit.
- 4-(Iodomethyl)pyridine | C6H6IN | CID 642805. PubChem - NIH.
- Column Chromatography in Pharmaceutical Analysis. Research and Reviews.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
- 3-((4-Iodophenoxy)methyl)pyridine | 1247924-89-5. Sigma-Aldrich.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique.
- An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide. Benchchem.
- 4-METHYL PYRIDINE | CAMEO Chemicals.
- Pyridine synthesis. Organic Chemistry Portal.
- 4-Iodopyridine | 15854-87-2. ChemicalBook.
- Purification of Organic Compounds by Flash Column Chromatography.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- 2-(4-Iodophenoxymethyl)pyridine | C12H10INO | CID 55029259. PubChem.
- 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Rsc.org.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing).
- Identification and synthesis of impurities formed during sertindole preparation.
- synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- 3-((4-Iodophenoxy)methyl)pyridine | 1247924-89-5. Sigma-Aldrich.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. PMC.
- (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.
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Technical Support Center: Recrystallization of 4-(4-Iodophenoxymethyl)pyridine
Welcome to the technical support center for the purification of 4-(4-Iodophenoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As Senior Application Scientists, we have synthesized data from established chemical literature and field experience to create a resource that not only provides protocols but also explains the underlying principles for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization and why use it for 4-(4-Iodophenoxymethyl)pyridine?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2][3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] For 4-(4-Iodophenoxymethyl)pyridine, an impure sample is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor" (the remaining solution).[4] This method is highly effective for removing byproducts from synthesis, such as unreacted starting materials or side-products, leading to a product with high crystalline and chemical purity.
Q2: How do I select an appropriate solvent for 4-(4-Iodophenoxymethyl)pyridine?
The ideal solvent is one in which 4-(4-Iodophenoxymethyl)pyridine is highly soluble at high temperatures but poorly soluble at room temperature or below.[1] The principle of "like dissolves like" is a useful starting point.[4] Our target molecule has both polar characteristics (pyridine ring, ether oxygen) and non-polar features (iodophenyl ring). This suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.
For iodoaromatic compounds, solvents such as ethyl acetate, toluene, and ethanol have been successfully used.[5] Given the pyridine moiety, alcohols like ethanol or methanol are also strong candidates.[6] A preliminary solvent screen with small amounts of the crude product in test tubes is essential to empirically determine the best choice.[4][7]
Q3: Should I use a single-solvent or a two-solvent system?
This depends on the results of your solvent screen. A single-solvent system is simpler and generally preferred if a suitable solvent can be found.[7] However, if no single solvent provides the desired solubility profile (i.e., the compound is either too soluble or not soluble enough), a two-solvent (or mixed-solvent) system is an excellent alternative.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (saturated).[4] A drop or two of the good solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of 4-(4-Iodophenoxymethyl)pyridine.
Issue 1: The compound will not dissolve in the hot solvent.
-
Question: I've added what seems like a lot of hot solvent, but my 4-(4-Iodophenoxymethyl)pyridine is not fully dissolving. What's wrong?
-
Answer: There are a few possibilities:
-
Insufficient Solvent: You may simply need to add more solvent. Continue adding small portions of the boiling solvent until the solid dissolves.[3] Be mindful not to add a large excess, as this will reduce your final yield.[8]
-
Incorrect Solvent Choice: The chosen solvent may be too non-polar or too polar for your compound at any temperature. Re-evaluate your solvent screen or consider a different solvent system.
-
Insoluble Impurities: It is common for crude products to contain insoluble impurities (e.g., inorganic salts, polymeric material). If the bulk of your compound has dissolved but a small amount of solid remains, this is the likely cause. Do not keep adding solvent to dissolve these impurities. Instead, perform a hot gravity filtration to remove them before allowing the solution to cool.[3][7]
-
Issue 2: No crystals form after the solution has cooled.
-
Question: My solution is clear and has cooled to room temperature (and even in an ice bath), but no crystals have appeared. What should I do?
-
Answer: This indicates that your solution is not supersaturated, which can happen if too much solvent was added.[7] To induce crystallization, you can try the following techniques in order:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]
-
Add a Seed Crystal: If you have a small amount of pure 4-(4-Iodophenoxymethyl)pyridine, add a tiny crystal to the solution. This provides a perfect template for further crystal lattice formation.[8]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[7][8] Once you have reduced the volume, allow it to cool again slowly.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath, and if necessary, a dry ice-acetone bath, to further decrease solubility.[4]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too highly concentrated or cools too rapidly.[8] To resolve this:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.[8] For 4-(4-Iodophenoxymethyl)pyridine, if using a system like ethanol/water, add more ethanol (the "good" solvent).
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with paper towels can help slow the rate of cooling, encouraging the formation of an ordered crystal lattice rather than an amorphous oil.[8]
-
Lower the Initial Cooling Temperature: Try to ensure the solution cools to just below the compound's melting point before significant precipitation occurs.
-
Issue 4: The final crystals are colored or appear impure.
-
Question: I've successfully recrystallized my product, but it still has a yellow or brown tint. How can I get a pure, colorless product?
-
Answer: The presence of color indicates that colored impurities are co-crystallizing with your product.
-
Use Decolorizing Carbon: Highly polar, colored impurities can often be removed by adsorption onto activated charcoal.[3] After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[3]
-
Consider Basicity: The pyridine nitrogen can interact with acidic impurities. Sometimes, a purification step involving an acid-base extraction prior to recrystallization can be beneficial to remove non-basic impurities.[9][10]
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Data Summary: Potential Solvents
The table below summarizes potential solvents for the recrystallization of 4-(4-Iodophenoxymethyl)pyridine based on its structure and data for similar compounds. Final selection should always be confirmed by an experimental solvent screen.
| Solvent | Boiling Point (°C) | Polarity | Potential Role & Rationale |
| Ethanol | 78 | Polar Protic | Good Single Solvent or "Good" Co-solvent. The pyridine nitrogen and ether oxygen can hydrogen bond with ethanol. Often used for aromatic and heterocyclic compounds.[5] |
| Methanol | 65 | Polar Protic | Good Single Solvent or "Good" Co-solvent. Similar to ethanol but with a lower boiling point, making it easier to remove from final crystals.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | Good Single Solvent. A versatile solvent of intermediate polarity that can dissolve a wide range of organic molecules. Has been used for iodoaromatic compounds.[5] |
| Toluene | 111 | Non-polar | Potential "Good" Co-solvent or for Recrystallizing from Non-polar Media. Good for dissolving aromatic rings. Its high boiling point can be a disadvantage.[4][5] |
| Hexane/Heptane | 69 / 98 | Non-polar | "Poor" or "Anti-solvent." The compound is unlikely to be very soluble in alkanes, making them ideal anti-solvents to use with a more polar "good" solvent like ethanol or ethyl acetate.[4] |
| Water | 100 | Polar Protic | "Poor" or "Anti-solvent." Likely to be a poor solvent for this molecule but can be effective as an anti-solvent with a water-miscible organic solvent like ethanol or methanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 4-(4-Iodophenoxymethyl)pyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[4]
-
Cooling & Isolation: Proceed with steps 4-7 from the single-solvent protocol above.
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting a recrystallization solvent and troubleshooting common issues.
Caption: A decision workflow for recrystallization and troubleshooting.
References
- Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds (EP1588997A1).
-
University of California, Davis. (n.d.). Recrystallization - Single Solvent. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). Process for the iodination of aromatic compounds (EP2421819B1).
-
Taylor & Francis Online. (n.d.). Recrystallization – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
Sources
- 1. mt.com [mt.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 6. EP2421819B1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-(4-Iodophenoxymethyl)pyridine under light exposure
Welcome to the Technical Support Center for 4-(4-Iodophenoxymethyl)pyridine . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific photostability challenges associated with this compound.
Due to the presence of the photolabile aryl iodide moiety, 4-(4-Iodophenoxymethyl)pyridine is highly susceptible to light-induced degradation. This guide synthesizes fundamental photochemistry with field-proven analytical workflows to help you maintain compound integrity, validate your assays, and prevent costly experimental artifacts.
Part 1: Core Principles of Photolytic Degradation
To effectively troubleshoot, we must first understand the causality of the degradation. The structural vulnerability of 4-(4-Iodophenoxymethyl)pyridine lies in the C-I (carbon-iodine) bond on the phenoxy ring.
The bond dissociation energy (BDE) of an aryl C-I bond is exceptionally low—approximately 272 kJ/mol[1]. When exposed to ultraviolet (UV) or even high-intensity visible light (particularly in the 210–350 nm wavelength range), the molecule absorbs a photon, promoting an electron to an anti-bonding orbital (n→σ* or π→π* transition)[2]. Because the energy of a typical UV photon (e.g., 254 nm ≈ 470 kJ/mol) vastly exceeds the C-I BDE, the bond undergoes rapid homolytic cleavage [3].
This cleavage generates a highly reactive aryl radical and an iodine radical (I•)[4]. The aryl radical will immediately abstract a hydrogen atom from the surrounding solvent (leading to deiodination) or react with other molecules to form dimers and complex adducts.
Photolytic degradation pathway of 4-(4-Iodophenoxymethyl)pyridine via homolytic cleavage.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My stock solution of 4-(4-Iodophenoxymethyl)pyridine turned slightly yellow/brown over a few days on the bench. What happened? A: The discoloration is a classic macroscopic indicator of photolysis. When the C-I bond cleaves, iodine radicals (I•) are generated. These radicals rapidly recombine to form molecular iodine (I₂), which imparts a yellow-to-brown tint to organic solvents even at micromolar concentrations. This indicates that your ambient lab lighting (which often contains trace UV or high-energy blue light) is sufficient to initiate the degradation cascade.
Q2: What specific mass shifts should I look for on LC-MS to confirm photolysis? A: The primary diagnostic marker for aryl iodide photolysis is deiodination . You should look for a mass shift of -126 Da (loss of Iodine atom [126.9 Da] and gain of a Hydrogen atom[1.0 Da] from the solvent). The resulting degradant is 4-(phenoxymethyl)pyridine. Secondary markers include +16 Da (oxidation of the pyridine ring or ether linkage) if reactive oxygen species were generated during the radical cascade.
Q3: How do I differentiate between light-induced degradation and thermal/hydrolytic instability? A: You must run a self-validating control matrix. Prepare three identical aliquots of your stock solution:
-
Exposed: Clear vial, ambient light, room temperature.
-
Thermal Control (Dark): Amber vial wrapped in aluminum foil, room temperature.
-
Hydrolytic Control (Dark/Cold): Amber vial wrapped in foil, stored at 4°C or -20°C. If the Thermal Control remains intact while the Exposed vial degrades, the mechanism is purely photochemical. If both degrade equally, you have a thermal or solvent-compatibility issue.
Part 3: Quantitative Photostability Metrics
To aid in your analytical method development, refer to the following physicochemical parameters governing the stability of this compound.
| Parameter | Value / Characteristic | Analytical Implication |
| C-I Bond Dissociation Energy | ~272 kJ/mol[1] | Highly susceptible to low-energy UV and high-energy visible light. |
| Critical Absorption Wavelength | 210 nm – 350 nm[2] | Standard borosilicate glass (cuts off ~300 nm) offers insufficient protection. |
| Primary LC-MS Degradant | 4-(Phenoxymethyl)pyridine | Target a mass transition of [M+H]⁺ - 126 Da during purity checks. |
| Visible Indicator of Degradation | I₂ Formation (Yellow/Brown) | Discard any stock solutions showing visual color changes. |
| Recommended Storage Solvent | Aprotic, non-radical-donating | Avoid ethereal solvents (e.g., THF) which readily donate hydrogen to aryl radicals. |
Part 4: Experimental Protocols
Protocol A: Controlled Photostability Profiling (Self-Validating System)
Purpose: To establish the exact half-life of 4-(4-Iodophenoxymethyl)pyridine under your specific lab conditions and validate handling procedures.
-
Solution Preparation: Prepare a 1.0 mg/mL stock solution of 4-(4-Iodophenoxymethyl)pyridine in LC-MS grade Acetonitrile (avoiding protic or ether-based solvents).
-
Aliquot Distribution: Divide the stock into two sets of HPLC vials:
-
Set A (Test): Standard clear glass HPLC vials.
-
Set B (Control): Low-actinic amber glass vials, further wrapped tightly in aluminum foil.
-
-
Exposure: Place both sets under the light source (e.g., ambient lab bench light, or a controlled ICH Q1B photostability chamber). Ensure both sets experience the exact same ambient temperature to isolate light as the sole variable.
-
Time-Course Sampling: Extract 10 µL samples from both Set A and Set B at t = 0, 1h, 4h, 12h, and 24h.
-
Quenching & Analysis: Immediately inject the samples into an LC-MS system.
-
Data Interpretation: Plot the Area Under the Curve (AUC) of the intact parent mass. The divergence in degradation rates between Set A and Set B definitively quantifies the photolytic rate constant.
Protocol B: Best Practices for Handling and Storage
Purpose: To prevent premature C-I bond cleavage during routine synthesis or assay preparation.
-
Storage: Store the neat powder in a desiccator at -20°C, strictly in an opaque or foil-wrapped container.
-
Weighing & Transfer: Perform all weighing and dissolution steps under yellow/red darkroom lighting, or minimize exposure time to <5 minutes under standard LED lab lights.
-
Solvent Selection: When preparing solutions, degas the solvent with Argon or Nitrogen for 15 minutes prior to use. Dissolved oxygen can participate in secondary radical reactions once the C-I bond is cleaved.
-
Vessel Selection: Exclusively use amber glassware for all reactions, extractions, and storage involving this compound.
Diagnostic workflow for identifying and resolving degradation issues.
References
-
TRIALKYLSTANNYLATION OF ARYL AND VINYL HALIDES WITH A FLUOROUS DISTANNANE - MacSphere. McMaster University. Available at:[Link]
-
UV photodissociation dynamics of iodobenzene: Effects of fluorination. AIP Publishing. Available at:[Link]
-
Nσ and πσ* excited states in aryl halide photochemistry: A comprehensive study of the UV photodissociation dynamics of iodobenzene*. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4-(4-Iodophenoxymethyl)pyridine
Welcome to the Technical Support Center for the synthesis of 4-(4-Iodophenoxymethyl)pyridine . This portal is designed for researchers, scientists, and drug development professionals who are encountering low yields, intractable mixtures, or purification bottlenecks when attempting to couple 4-iodophenol with 4-(halomethyl)pyridine derivatives[1].
Due to the bifunctional nature of the pyridine reagent—acting simultaneously as an electrophile and a nucleophile—this specific Williamson ether synthesis is highly prone to competitive side reactions[2]. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-fidelity O-alkylation.
Pathway Visualization: The Causality of Side Reactions
To troubleshoot effectively, we must first map the competing mechanistic pathways. The primary failure mode in this synthesis is the quaternization of the pyridine nitrogen, leading to either self-condensation (polymerization) or N-alkylation[2].
Reaction pathways in the synthesis of 4-(4-Iodophenoxymethyl)pyridine highlighting side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a dark, sticky, water-soluble mass, and I recover very little product. What is happening? A: You are observing the self-condensation of 4-(chloromethyl)pyridine. When the free base of 4-(chloromethyl)pyridine is exposed to heat or concentrated in solution, the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another[2]. This rapidly cascades into a polymeric pyridinium salt (a dark, intractable tar). Causality & Fix: Never isolate or store the free base of 4-(chloromethyl)pyridine. Always use the hydrochloride (HCl) salt. Neutralize it in situ only when a large excess of the highly reactive phenoxide nucleophile is already present in the reaction mixture.
Q2: How do I selectively drive O-alkylation over N-alkylation? A: The phenoxide anion is an ambient nucleophile, but the real competition is between the phenoxide oxygen and the basic nitrogen of the pyridine ring[2]. To favor O-alkylation:
-
Base Selection: Avoid strong bases like NaH. While NaH quantitatively deprotonates the phenol, it can lead to solubility issues and localized heating that accelerates N-alkylation. Instead, use mild, heterogeneous bases like
or . The surface-mediated deprotonation keeps the steady-state concentration of the free base low. -
Solvent: Use polar aprotic solvents (DMF or Acetonitrile). These solvents solvate the potassium/cesium cations, leaving a "naked," highly reactive phenoxide oxygen that outcompetes the pyridine nitrogen kinetically.
Q3: I am observing deiodination (loss of the iodine atom) from my 4-iodophenol starting material. How can I prevent this? A: The C-I bond is highly susceptible to oxidative addition and homolytic cleavage. If you are observing deiodination during a standard Williamson ether synthesis[3], it is almost certainly due to trace transition metal contamination (e.g., copper or palladium) in your reaction vessel or reagents, triggering an unintended Ullmann-type or cross-coupling side reaction. Fix: Wash your glassware with an EDTA solution or nitric acid bath to remove trace metals, and ensure your reaction temperature does not exceed 80°C.
Q4: The Williamson route is still yielding <30% despite optimization. Is there a reliable alternative? A: Yes. If the electrophilic route fails, invert the mechanism. Utilize the Mitsunobu reaction by reacting 4-iodophenol with 4-pyridinemethanol. Because there is no alkyl halide present, the self-condensation pathway is completely eliminated. The trade-off is the need to separate the triphenylphosphine oxide (TPPO) byproduct during purification.
Quantitative Data: Base & Solvent Optimization
The following table summarizes the empirical screening data for the Williamson ether coupling of 4-iodophenol and 4-(chloromethyl)pyridine HCl.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield: O-Alkylation | Major Byproduct |
| 1 | NaH (2.5) | THF | 0 to 25 | 12 | 45% | N-Alkylation (35%) |
| 2 | DCM | 25 | 24 | 15% | Poly-pyridinium (70%) | |
| 3 | DMF | 60 | 8 | 82% | Unreacted SM (<5%) | |
| 4 | MeCN | 80 | 6 | 89% | Unreacted SM (<2%) |
Validated Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis (Kinetic Control)
This protocol utilizes in situ neutralization to prevent self-condensation.
Materials:
-
4-Iodophenol (1.0 equiv, 10 mmol)
-
4-(Chloromethyl)pyridine hydrochloride (1.1 equiv, 11 mmol)
- (3.0 equiv, 30 mmol)
-
Anhydrous Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology:
-
Phenoxide Generation (Self-Validation Step 1): Charge a flame-dried, argon-purged flask with 4-iodophenol and
. Add anhydrous MeCN. Stir at 40°C for 30 minutes.-
Mechanistic Rationale: Pre-forming the phenoxide ensures that the nucleophile is fully activated before the electrophile is introduced.
-
Observation: The suspension will transition from white to a pale yellow tint, confirming phenoxide formation.
-
-
Controlled Electrophile Addition: Cool the mixture to room temperature. Add 4-(chloromethyl)pyridine hydrochloride portion-wise over 15 minutes.
-
Mechanistic Rationale: Adding the HCl salt to the basic mixture neutralizes it in situ. Because the reactive phenoxide is in vast excess relative to the slowly dissolving free base, O-alkylation outcompetes self-condensation.
-
-
Thermal Maturation: Heat the reaction to 70°C and stir for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Workup (Self-Validation Step 2): Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate. Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (silica gel, gradient 10-40% EtOAc in Hexanes) to yield 4-(4-Iodophenoxymethyl)pyridine as an off-white solid.
Protocol B: Mitsunobu Alternative (Halide-Free Route)
Use this if trace metals or strict purity requirements preclude the use of alkyl halides.
Materials:
-
4-Iodophenol (1.0 equiv, 10 mmol)
-
4-Pyridinemethanol (1.0 equiv, 10 mmol)
-
Triphenylphosphine (
) (1.2 equiv, 12 mmol) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol)
-
Anhydrous THF (40 mL)
Step-by-Step Methodology:
-
Complex Formation: Dissolve 4-iodophenol, 4-pyridinemethanol, and
in anhydrous THF under argon. Cool to 0°C in an ice bath. -
Activation: Add DIAD dropwise over 20 minutes via syringe.
-
Mechanistic Rationale: DIAD reacts with
to form the betaine intermediate, which then activates the 4-pyridinemethanol hydroxyl group into a superior leaving group, allowing the mild phenoxide to attack via an mechanism.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
TPPO Removal (Self-Validation Step): Concentrate the THF in vacuo. To precipitate the problematic triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether (50 mL) and stir vigorously for 30 minutes. Filter off the white crystalline TPPO.
-
Purification: Concentrate the filtrate and purify via column chromatography to isolate the pure ether.
References
-
Royal Society of Chemistry (RSC). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chem. Soc. Rev., 2022. Available at:[Link]
-
American Chemical Society (ACS). Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands. ACS Med. Chem. Lett., 2014. Available at:[Link]
-
Appretech Scientific Limited. Products - catalog, Custom synthesis. Appretech Scientific. Available at:[Link]
Sources
Technical Support Center: Troubleshooting 4-(4-Iodophenoxymethyl)pyridine Reactions
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations, catalyst degradation, or stalled reactions when utilizing 4-(4-Iodophenoxymethyl)pyridine in cross-coupling workflows.
As an aryl iodide, this substrate should theoretically undergo rapid oxidative addition. However, its unique structural topology introduces severe mechanistic roadblocks. This guide deconstructs the causality behind these failures and provides self-validating protocols to overcome them.
Part 1: Mechanistic Roadblocks & Causality FAQs
Q1: Why does 4-(4-Iodophenoxymethyl)pyridine exhibit severe steric hindrance during Suzuki-Miyaura coupling, despite the reactive iodine being in the unhindered para position?
A1: The hindrance you are observing is conformational rather than strictly positional. The flexible
Q2: My reaction stalls at 20% conversion, and the solution rapidly turns black. What is happening at the molecular level? A2: The black precipitate is "palladium black," which indicates that your active Pd(0) catalyst has irreversibly aggregated into inactive nanoparticles. This is a kinetic failure: it occurs when the rate of reductive elimination is significantly slower than the rate of catalyst degradation. Because the bulky phenoxymethylpyridine group and the pyridine nitrogen's coordination slow down transmetalation, the Pd(II) intermediate is left exposed and eventually decomposes [2]. Solution: You must accelerate the catalytic cycle using a highly active, sterically demanding ligand that physically blocks pyridine coordination.
Q3: How do I force transmetalation and prevent the boronic acid from undergoing protodeboronation?
A3: Protodeboronation (the hydrolysis of the boronic acid to the corresponding arene) is a competing side-reaction that dominates when transmetalation is sterically hindered[3].
Solution: First, switch from a standard boronic acid to a pinacol boronate ester (Bpin), which is significantly more stable. Second, abandon first-generation catalysts like
Part 2: Quantitative Data & Catalyst Screening
To illustrate the critical importance of ligand selection, below is a standardized screening summary for the cross-coupling of 4-(4-Iodophenoxymethyl)pyridine with the sterically encumbered 2,6-Dimethylphenylboronic acid pinacol ester.
Table 1: Catalyst Optimization for Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Catalyst System | Ligand | Base | Solvent System | Temp | Yield | Mechanistic Observation |
| 1 | None | Toluene/ | 90 °C | < 5% | Rapid Pd black formation; severe catalyst poisoning via pyridine coordination. | ||
| 2 | dppf | Dioxane/ | 90 °C | 15% | Reaction stalls at 2 hours; massive protodeboronation of the nucleophile. | ||
| 3 | SPhos (4 mol%) | Dioxane/ | 80 °C | 68% | Moderate conversion; some off-cycle resting states observed. | ||
| 4 | XPhos Pd G3 (1 mol%) | XPhos | Dioxane/ | 40 °C | > 95% | Rapid conversion; clear red/orange active catalyst solution maintained. |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes XPhos Pd G3 to overcome both the macro-steric hindrance and the pyridine-poisoning trap. Every step includes a self-validating checkpoint to ensure systemic integrity.
Objective: Synthesis of 4-((2',6'-dimethyl-[1,1'-biphenyl]-4-yloxy)methyl)pyridine.
Reagents:
-
4-(4-Iodophenoxymethyl)pyridine (1.0 equiv, 1.0 mmol)
-
2,6-Dimethylphenylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 (0.01 equiv, 1 mol%)
- (3.0 equiv, prepared as a 0.5 M aqueous solution)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-(4-Iodophenoxymethyl)pyridine, the boronate ester, and the XPhos Pd G3 precatalyst.
-
Rigorous Purging: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).
-
Causality Note: XPhos Pd G3 generates a highly reactive
species. Even trace oxygen will rapidly oxidize this intermediate, leading to irreversible catalyst deactivation.
-
-
Solvent Addition: Add 4.0 mL of thoroughly degassed 1,4-Dioxane via syringe, followed by 1.0 mL of the degassed aqueous
solution. -
Activation & Self-Validation Check (Critical): Stir the mixture at room temperature for 5 minutes.
-
Validation Check: The solution must transition from a pale yellow suspension to a homogeneous, clear red/orange solution. This color change visually confirms the base-mediated deprotonation of the aminobiphenyl backbone and the successful generation of the active monoligated
species. If the solution turns black at this stage, oxygen contamination has occurred; abort the batch.
-
-
Reaction Execution: Heat the mixture to 40 °C.
-
Causality Note: The extreme steric bulk of XPhos lowers the activation energy for reductive elimination, allowing this sterically encumbered coupling to proceed at near-ambient temperatures. This completely suppresses the thermal protodeboronation pathway.
-
-
Monitoring & Workup: Monitor via LC-MS after 30 minutes. Upon confirming >95% conversion, cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate for purification.
Part 4: Pathway Visualization
The following diagram maps the kinetic pathways of the reaction, illustrating how standard catalysts fall into the pyridine coordination trap, and how bulky ligands (like XPhos) force the reaction down the productive pathway.
Catalytic cycle showing the active pathway vs. the off-cycle pyridine coordination trap.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition.[Link]
-
Gan, K. B., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic & Biomolecular Chemistry.[Link]
Technical Support Center: Scale-Up Synthesis of 4-(4-Iodophenoxymethyl)pyridine
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the transition from milligram-scale medicinal chemistry to multi-kilogram pilot production.
Synthesizing 4-(4-Iodophenoxymethyl)pyridine via the Williamson ether synthesis presents a unique set of challenges. While coupling 4-iodophenol with 4-(chloromethyl)pyridine hydrochloride is straightforward in a laboratory setting using N,N-Dimethylformamide (DMF), scaling this route introduces severe regulatory, safety, and thermodynamic bottlenecks. This guide is designed as a self-validating system to help you troubleshoot stalling conversions, mitigate polymeric side reactions, and select the optimal solvent for commercial scale-up.
Process Logic & Workflow
The diagram below maps the causality behind our solvent selection and downstream workup strategies. Moving away from historical lab-scale solvents to modern, ICH-compliant alternatives fundamentally changes the isolation workflow.
Figure 1: Decision matrix and workflow for the scale-up synthesis of 4-(4-Iodophenoxymethyl)pyridine.
Quantitative Data: Solvent Selection Matrix
To ensure regulatory compliance and process efficiency, quantitative parameters must dictate your solvent choice. The table below summarizes the critical physicochemical and regulatory data driving our scale-up recommendations.
| Solvent | Boiling Point (°C) | ICH Q3C Classification | Water Miscibility | Scale-Up Suitability |
| DMF | 153 | Class 2 (PDE: 8.8 mg/day) | Miscible | Poor (Energy-intensive removal; toxicity) |
| Acetonitrile | 82 | Class 2 (PDE: 4.1 mg/day) | Miscible | Moderate (Requires solvent swap for workup) |
| Toluene | 110 | Class 2 (PDE: 8.9 mg/day) | Immiscible | Moderate (Poor solubility for K₂CO₃) |
| 2-MeTHF | 80 | Class 3 (PDE: 50.0 mg/day) | Partially Miscible | Excellent (Direct biphasic workup; green) |
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion, and I am recovering large amounts of unreacted 4-iodophenol. What is causing this? A1: This is a classic stoichiometry error related to the alkylating agent's salt form. 4-(Chloromethyl)pyridine is highly unstable as a free base and is commercially supplied as a hydrochloride salt[1]. Therefore, your base (e.g., K₂CO₃) must first neutralize the HCl (consuming 1 equivalent) before it can deprotonate the 4-iodophenol (consuming a 2nd equivalent) to initiate the [2]. To ensure the reaction proceeds to completion, you must use a minimum of 2.5 to 3.0 equivalents of base.
Q2: We are moving from a 10-gram lab scale (using DMF) to a 5-kilogram pilot scale. Why should we avoid DMF, and what is the recommended alternative? A2: DMF is an ICH Class 2 solvent, making residual solvent clearance in the final Active Pharmaceutical Ingredient (API) a strict regulatory hurdle. Furthermore, its high boiling point (153 °C) makes removal by distillation highly energy-intensive, which can thermally degrade your product. Recommendation: Transition to 2-Methyltetrahydrofuran (2-MeTHF) . The recently classified 2-MeTHF as a Class 3 solvent (PDE of 50 mg/day), indicating low toxic potential[3]. Mechanistically, 2-MeTHF supports the Sₙ2 etherification beautifully and is only partially miscible with water. This allows for a direct biphasic aqueous workup—you simply wash the organic layer with water to remove salts, completely bypassing the need for a solvent swap.
Q3: We are detecting a highly polar, water-soluble impurity that crashes out of solution during the reaction. What is it, and how do we prevent it? A3: You are observing the formation of pyridinium salts caused by N-alkylation . 4-(Chloromethyl)pyridine is a bifunctional molecule containing both an electrophilic carbon and a nucleophilic pyridine nitrogen. Once neutralized to the free base, it can undergo rapid self-condensation (polymerization) or react with the pyridine ring of your synthesized product[1]. Prevention: Never neutralize the 4-(chloromethyl)pyridine hydrochloride in the absence of the phenoxide nucleophile. Form the 4-iodophenoxide anion first by heating the phenol and base. Then, add the 4-(chloromethyl)pyridine hydrochloride portion-wise to the hot mixture. This keeps the steady-state concentration of the free picolyl chloride extremely low, kinetically favoring the desired O-alkylation over the undesired N-alkylation.
Q4: Can we use Phase Transfer Catalysis (PTC) to speed up the reaction in 2-MeTHF? A4: Yes. Because K₂CO₃ has limited solubility in 2-MeTHF compared to highly polar solvents like DMF, the deprotonation of 4-iodophenol occurs slowly at the solid-liquid interface. Adding a catalytic amount (5–10 mol%) of a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) will shuttle the carbonate and phenoxide ions into the organic phase, significantly accelerating the Sₙ2 substitution[4].
Optimized Scale-Up Protocol (2-MeTHF Route)
This methodology is designed as a self-validating system. The portion-wise addition controls the reaction kinetics, while the biphasic nature of 2-MeTHF streamlines the isolation.
Step 1: Reactor Charging & Phenoxide Formation
-
Charge a clean, dry jacketed reactor with 4-iodophenol (1.0 eq) and 2-MeTHF (10 volumes).
-
Add finely powdered anhydrous K₂CO₃ (3.0 eq) and TBAB (0.05 eq). Stir the suspension vigorously at 300 rpm.
-
Heat the mixture to 65–70 °C for 1 hour. Causality: Pre-heating ensures complete deprotonation of the phenol to the highly nucleophilic phenoxide before the electrophile is introduced.
Step 2: Controlled Alkylation 4. Slowly add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) in 5 equal portions over a 2-hour period. Causality: Portion-wise addition minimizes the concentration of the reactive free base, preventing N-alkylation and self-condensation. 5. Maintain the reactor temperature at 70 °C and monitor the reaction via HPLC until 4-iodophenol consumption is >98% (typically requires 4-6 hours after the final addition).
Step 3: Biphasic Workup & Isolation 6. Cool the reactor to 25 °C. Add purified water (5 volumes) to dissolve all inorganic salts (KCl, KHCO₃, K₂CO₃). Allow the phases to separate for 30 minutes. 7. Drain the lower aqueous phase. Wash the upper 2-MeTHF organic phase with 5% aqueous NaOH (3 volumes) to remove any trace unreacted 4-iodophenol, followed by a final brine wash (3 volumes). 8. Concentrate the 2-MeTHF layer under reduced pressure to approximately 3 volumes. 9. Induce crystallization by slowly adding heptane (6 volumes) while cooling to 5 °C. Filter, wash with cold heptane, and dry under vacuum to isolate pure 4-(4-Iodophenoxymethyl)pyridine.
References
-
Title: Q3C(R8) Impurities: Guidance for Residual Solvents Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
Sources
Validation & Comparative
A Predictive and Comparative Guide to the ¹H NMR Spectrum of 4-(4-Iodophenoxymethyl)pyridine
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(4-Iodophenoxymethyl)pyridine, a molecule of interest in medicinal chemistry due to its potential as a scaffold in the design of various therapeutic agents.
This document will first present a detailed prediction of the ¹H NMR spectrum of 4-(4-Iodophenoxymethyl)pyridine, including chemical shifts, multiplicities, and coupling constants derived from the analysis of its constituent structural motifs. Subsequently, a comprehensive, step-by-step protocol for the acquisition of a high-quality ¹H NMR spectrum is provided, grounded in established best practices. Finally, a comparative analysis is presented, juxtaposing the predicted spectral data with experimental data from structurally analogous compounds to provide a robust framework for spectral interpretation.
Predicted ¹H NMR Spectrum of 4-(4-Iodophenoxymethyl)pyridine
The structure of 4-(4-Iodophenoxymethyl)pyridine comprises three key fragments that dictate its ¹H NMR spectrum: a 4-substituted pyridine ring, a methylene ether bridge (-O-CH₂-), and a para-disubstituted iodobenzene ring. The predicted chemical shifts (in ppm, relative to a TMS standard), multiplicities, and integration values for each proton are detailed below. These predictions are based on established substituent effects and analysis of similar compounds.[1][2]
Structure and Proton Labeling:
Predicted ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hₐ | ~ 8.5 - 8.7 | Doublet (d) | 2H | Jortho ≈ 5-6 Hz |
| Hₐ' | ~ 7.2 - 7.4 | Doublet (d) | 2H | Jortho ≈ 5-6 Hz |
| Hb | ~ 5.2 - 5.4 | Singlet (s) | 2H | - |
| Hc | ~ 6.8 - 7.0 | Doublet (d) | 2H | Jortho ≈ 8-9 Hz |
| Hd | ~ 7.6 - 7.8 | Doublet (d) | 2H | Jortho ≈ 8-9 Hz |
Rationale for Predictions:
-
Pyridine Protons (Hₐ and Hₐ'): The protons on the pyridine ring are expected to appear as two distinct doublets. The protons ortho to the nitrogen atom (Hₐ) are significantly deshielded due to the electron-withdrawing nature of the nitrogen and will appear at a higher chemical shift. The protons meta to the nitrogen (Hₐ') will appear at a relatively lower chemical shift. The ortho-coupling between these protons will result in a doublet splitting pattern with a typical coupling constant of 5-6 Hz.[3]
-
Methylene Protons (Hb): The two protons of the methylene bridge are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom and the pyridine ring, placing them in the range of 5.2-5.4 ppm. This is consistent with the chemical shifts observed for benzylic ethers.[4][5][6][7][8]
-
Iodophenoxy Protons (Hc and Hd): The para-disubstituted iodobenzene ring will also give rise to two doublets, each integrating to two protons. The protons ortho to the oxygen atom (Hc) will be more shielded and appear at a lower chemical shift compared to the protons ortho to the iodine atom (Hd), which are deshielded. The characteristic ortho-coupling in a para-disubstituted benzene ring typically ranges from 8-9 Hz.[9][10]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality and reproducible ¹H NMR spectrum of 4-(4-Iodophenoxymethyl)pyridine, the following detailed protocol should be followed. This protocol emphasizes best practices in sample preparation, data acquisition, and processing to ensure scientific integrity.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of 4-(4-Iodophenoxymethyl)pyridine is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[9] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. The choice of solvent will affect the chemical shifts of the analyte.[2]
-
Sample Concentration: Weigh approximately 5-10 mg of the compound for a standard ¹H NMR experiment.[9] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial before transferring to the NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. Most commercially available deuterated solvents for NMR already contain TMS. The TMS signal is set to 0.00 ppm and is used to reference all other signals in the spectrum.[11][12]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Scratches or contaminants on the tube can negatively impact the spectral quality.
-
Transfer and Homogenization: Carefully transfer the solution to the NMR tube using a Pasteur pipette. Ensure the final sample height is between 4 and 5 cm for optimal shimming. Cap the tube securely to prevent solvent evaporation. Gently vortex the tube to ensure a homogeneous solution.
II. Data Acquisition
The following are general guidelines for setting up a standard ¹H NMR experiment on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a routine ¹H spectrum.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.
-
III. Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[13]
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift (in ppm) and multiplicity (e.g., singlet, doublet, triplet) of each peak. Measure the coupling constants (in Hz) for all multiplets.
Workflow for ¹H NMR Analysis
Caption: Workflow of ¹H NMR analysis from sample preparation to structural elucidation.
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted ¹H NMR spectrum of 4-(4-Iodophenoxymethyl)pyridine, it is instructive to compare it with the experimental data of analogous compounds. The following table presents a comparison with 4-methoxypyridine and benzyl methyl ether, which represent the two key aromatic fragments of our target molecule.
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 4-Methoxypyridine | Hα | ~8.2 | Doublet | ~5-6 | [14][15][16] |
| Hβ | ~6.7 | Doublet | ~5-6 | [14][15][16] | |
| -OCH₃ | ~3.8 | Singlet | - | [14][15][16] | |
| Benzyl methyl ether | Aromatic | ~7.3 | Multiplet | - | [5] |
| -CH₂- | ~4.4 | Singlet | - | [5] | |
| -OCH₃ | ~3.4 | Singlet | - | [5] | |
| Predicted: 4-(4-Iodophenoxymethyl)pyridine | Hₐ | ~ 8.5 - 8.7 | Doublet | ~5-6 | - |
| Hₐ' | ~ 7.2 - 7.4 | Doublet | ~5-6 | - | |
| Hb | ~ 5.2 - 5.4 | Singlet | - | - | |
| Hc | ~ 6.8 - 7.0 | Doublet | ~8-9 | - | |
| Hd | ~ 7.6 - 7.8 | Doublet | ~8-9 | - |
The experimental data for 4-methoxypyridine supports the predicted chemical shifts and coupling constants for the pyridine ring protons in our target molecule. Similarly, the chemical shift of the methylene protons in benzyl methyl ether provides a good reference for our predicted value for the -O-CH₂- group. The presence of the electron-withdrawing iodine atom in the phenoxy ring of our target molecule is expected to shift the signals of the adjacent protons (Hd) downfield compared to an unsubstituted benzene ring.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of 4-(4-Iodophenoxymethyl)pyridine. By combining theoretical prediction with a detailed experimental protocol and comparative analysis with known compounds, researchers can confidently acquire, interpret, and validate the ¹H NMR spectrum of this and other novel molecules. The principles and methodologies outlined herein are broadly applicable in the field of drug discovery and development, where the precise characterization of molecular structure is a critical step in the journey from a lead compound to a therapeutic agent.
References
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
-
Wishart DS, et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):294. Available from: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described? Available from: [Link]
-
SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]
-
ResearchGate. Table 1: 1 H NMR chemical shifts (ppm) observed for the H a protons of... Available from: [Link]
-
ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available from: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
Fluorine notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]
-
ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Available from: [Link]
-
Taylor & Francis. 1H NMR Spectra of Substituted Aminopyridines. Available from: [Link]
-
R Discovery. 1H and 13C NMR spectra of benzyl compounds. Available from: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]
-
PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. Available from: [Link]
-
Pacific Lutheran University. 1H NMR Chemical Shifts. Available from: [Link]
-
University of California, Irvine. The H NMR spectrum of (S)-glycidyl benzyl ether. Available from: [Link]
-
James S. Nowick. Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
CORE. NMR study of the interaction of P-450 with 4-methoxypyridine. Available from: [Link]
-
AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. Available from: [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]
-
ATB. 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Available from: [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Available from: [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]
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mass spectrometry (MS) fragmentation of 4-(4-Iodophenoxymethyl)pyridine
An In-Depth Guide to the Mass Spectrometric Fragmentation of 4-(4-Iodophenoxymethyl)pyridine and Comparative Analytical Methodologies
Introduction
In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 4-(4-Iodophenoxymethyl)pyridine is a heterocyclic compound that serves as a valuable building block, incorporating a pyridine core, an ether linkage, and an iodinated phenyl ring. Each of these structural motifs presents distinct chemical properties that are crucial for molecular interactions but also influence its behavior during analytical characterization.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric (MS) fragmentation behavior of 4-(4-Iodophenoxymethyl)pyridine. We will explore the causality behind its fragmentation pathways under Electron Ionization (EI) conditions, present a robust experimental protocol, and objectively compare the capabilities of mass spectrometry with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Mass Spectrometry Analysis of 4-(4-Iodophenoxymethyl)pyridine
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation of unknown or newly synthesized compounds, understanding how a molecule fragments into smaller, charged particles is essential. This fragmentation pattern serves as a molecular fingerprint.
The Rationale for Electron Ionization (EI)
Electron Ionization (EI) is a classic and widely used "hard" ionization technique. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the molecule to lose an electron, forming a positively charged radical cation known as the molecular ion (M•+).[1] This process imparts significant internal energy into the molecular ion, causing it to undergo extensive and reproducible fragmentation. This reproducibility is critical, as the resulting mass spectrum can be reliably compared to spectral libraries for identification. For a molecule like 4-(4-Iodophenoxymethyl)pyridine, EI is exceptionally well-suited to break the constituent bonds, revealing the underlying structural components.
Predicted Fragmentation Pathway
The molecular structure of 4-(4-Iodophenoxymethyl)pyridine (Molecular Weight: 311.12 g/mol , Monoisotopic Mass: 310.98071 Da) dictates its fragmentation.[2] The primary sites for bond cleavage are the ether linkage and the carbon-iodine bond, which are weaker than the bonds within the aromatic rings.
The key fragmentation steps are as follows:
-
Formation of the Molecular Ion (M•+): The initial step is the removal of an electron to form the molecular ion at m/z ≈ 311.
-
α-Cleavage at the Ether Linkage: The most favorable fragmentation pathway for ethers involves the cleavage of the C-C bond adjacent to the oxygen atom.[3] However, in this benzylic ether, the cleavage of the O-CH₂ bond is particularly favorable. This heterolytic cleavage is driven by the formation of the highly stable pyridylmethyl cation (a tropylium-like ion). This results in a prominent base peak at m/z 92 . The other product is the 4-iodophenoxy radical, which is neutral and therefore not detected.
-
Cleavage of the Aryl-Oxygen Bond: A secondary, less favorable ether cleavage can occur at the C(aryl)-O bond. This would produce a 4-iodophenoxy cation at m/z 219 and a pyridylmethyl radical.
-
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (I•). This leads to a fragment ion at m/z 184 ([M-I]⁺).
-
Pyridine Ring Fragmentation: The pyridine ring itself is quite stable, but its fragments can be observed. The parent pyridine cation appears at m/z 79 .[4] Further fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN), resulting in smaller fragments.
The following diagram illustrates the primary fragmentation pathway.
Caption: Predicted EI fragmentation of 4-(4-Iodophenoxymethyl)pyridine.
Summary of Expected Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Significance |
| 311 | [C₁₂H₁₀INO]•+ | Molecular Ion (M•+) |
| 219 | [C₆H₄IO]+ | 4-Iodophenoxy cation |
| 184 | [C₁₂H₁₀NO]+ | Loss of Iodine radical from M•+ |
| 92 | [C₆H₆N]+ | Pyridylmethyl cation; typically the base peak |
| 79 | [C₅H₅N]•+ | Pyridine radical cation |
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol describes a self-validating system for the analysis of a synthesized batch of 4-(4-Iodophenoxymethyl)pyridine.
1. Sample Preparation:
-
Objective: To prepare a dilute solution suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean autosampler vial.
-
Vortex briefly to ensure complete dissolution.
-
-
Causality: A dilute concentration prevents column overloading and detector saturation. The choice of a volatile solvent ensures efficient vaporization in the GC inlet.
2. GC-MS Instrumentation and Parameters:
-
Objective: To separate the analyte from any impurities and introduce it into the mass spectrometer.
-
Instrument: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C (ensures rapid volatilization)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this aromatic compound.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
Rationale: The temperature program is designed to elute the compound as a sharp peak while separating it from lower-boiling solvents and higher-boiling impurities.
-
-
3. Mass Spectrometer Settings:
-
Objective: To ionize the eluted compound and detect the resulting fragments.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard energy for library matching)
-
Source Temperature: 230 °C (prevents condensation)
-
Mass Range: Scan from m/z 40 to 450 (covers the molecular ion and all expected fragments)
-
Solvent Delay: 3 minutes (prevents the high solvent load from entering the MS)
-
4. Data Analysis:
-
Objective: To interpret the acquired mass spectrum.
-
Procedure:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak, subtracting the background spectrum.
-
Identify the molecular ion peak (m/z 311).
-
Identify the base peak (expected at m/z 92) and other major fragment ions.
-
Compare the observed fragmentation pattern to the predicted pathway and, if available, to a reference library spectrum.
-
Part 2: A Comparative Analysis with Alternative Methodologies
While MS provides invaluable structural data, a multi-technique approach is the gold standard in modern research for unambiguous compound characterization.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a premier technique for assessing the purity of a sample and for quantification.[5][6] A solution of the compound is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. Separation occurs based on the compound's relative affinity for the two phases.
-
Information Provided:
-
Purity: The chromatogram will show a primary peak for the target compound and separate peaks for any impurities. The relative area of the peaks provides a purity estimate.
-
Quantification: With a reference standard, HPLC-UV can be used to accurately determine the concentration of the compound.
-
-
Limitations: HPLC-UV provides very little direct structural information. It cannot confirm the molecular weight or the connectivity of atoms.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules in solution.[5] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms.
-
Information Provided:
-
¹H NMR: Shows the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Provides definitive data on which atoms are bonded to each other, allowing for the complete assembly of the molecular structure.
-
-
Limitations: NMR is relatively insensitive compared to MS, requiring a larger amount of pure sample (typically >1 mg).
Comparative Workflow and Data Output
The following diagram contrasts the typical workflows for compound identification using MS versus a combined HPLC and NMR approach.
Caption: Comparative workflow for MS vs. HPLC/NMR analysis.
Performance Comparison Summary
| Parameter | GC-EI-MS | HPLC-UV | NMR Spectroscopy |
| Primary Use | Identification, Structural Clues | Purity, Quantification | Definitive Structure Elucidation |
| Sensitivity | High (pg - ng range) | Moderate (ng - µg range) | Low (mg range) |
| Specificity | High (unique fragmentation) | Low (retention time can overlap) | Very High (unique spectral signature) |
| Information Output | Molecular weight, fragment masses | Retention time, purity (%) | Atom connectivity, stereochemistry |
| Sample Requirement | Small amount, purity less critical | Small amount, must be soluble | Larger amount, high purity needed |
| Throughput | High | High | Low |
Conclusion
For the analysis of 4-(4-Iodophenoxymethyl)pyridine, mass spectrometry, particularly with electron ionization, is an exceptionally powerful and sensitive technique. It rapidly provides a molecular weight and a rich fragmentation pattern that acts as a structural fingerprint, with the cleavage of the benzylic ether bond to form the m/z 92 ion being the most characteristic feature.
However, no single technique tells the whole story. While MS excels at identification, HPLC-UV is indispensable for verifying purity and enabling accurate quantification. For unambiguous, de novo structural confirmation, NMR spectroscopy remains the authoritative method. Therefore, a comprehensive characterization strategy for a novel compound like 4-(4-Iodophenoxymethyl)pyridine should not be a matter of choosing one technique over another, but rather of integrating their complementary strengths to build a complete and validated molecular profile.
References
-
Nonconventional Alternatives to LC–MS . LCGC International. Available at: [Link]
-
A Convenient Alternative to MALDI and ESI . Spectroscopy Online. Available at: [Link]
-
Reddit Discussion on Alternatives to Mass Spectrometry . r/chemistry. Available at: [Link]
-
Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry . PMC. Available at: [Link]
-
MALDI or ESI which is suitable for small molecules? . ResearchGate. Available at: [Link]
-
The Mass Spectra of Pyridyl Aryl Ethers . R Discovery. Available at: [Link]
-
Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines . PubMed. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]
-
Dehydrogenation in electron-induced dissociative ionization of pyridine molecule . MOST Wiedzy. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry . SlidePlayer. Available at: [Link]
-
Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls . Wiley Online Library. Available at: [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Mass spectra - fragmentation patterns . Chemguide. Available at: [Link]
-
Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran . The Journal of Chemical Physics. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]
-
2-(4-Iodophenoxymethyl)pyridine . PubChem. Available at: [Link]
Sources
comparing reactivity of 4-(4-Iodophenoxymethyl)pyridine vs bromo-analogs
Comparative Reactivity Guide: 4-(4-Iodophenoxymethyl)pyridine vs. Bromo-Analogs in Cross-Coupling Workflows
The (pyridin-4-ylmethoxy)phenyl motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, receptor antagonists, and targeted therapeutics. When synthesizing these complex active pharmaceutical ingredients (APIs), researchers often rely on halogenated precursors like 4-(4-Iodophenoxymethyl)pyridine and its bromo-analog, 4-(4-Bromophenoxymethyl)pyridine , to serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.
While both molecules yield the identical structural motif post-coupling, their kinetic behavior, chemoselectivity, and mechanistic nuances diverge significantly. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two analogs, equipping drug development professionals with the mechanistic rationale needed to optimize synthetic routes.
Mechanistic Causality: C–I vs. C–Br Bond Dynamics
The fundamental divergence in reactivity between the iodo- and bromo-analogs stems from their respective Carbon-Halogen Bond Dissociation Energies (BDE). The C–I bond is significantly weaker (~64 kcal/mol) compared to the C–Br bond (~81 kcal/mol) [1].
In standard Palladium-catalyzed C–C bond formations (e.g., Suzuki-Miyaura coupling), the catalytic cycle initiates with the oxidative addition of a Pd(0) species into the aryl halide bond. Because of the lower BDE, 4-(4-Iodophenoxymethyl)pyridine undergoes oxidative addition at a rate that is often much faster than the rate-determining step of the overall catalytic cycle [2]. This allows for coupling at ambient temperatures, minimizing thermal degradation of sensitive substrates and preventing β-hydride elimination side-reactions. Conversely, the bromo-analog typically requires elevated temperatures (60–100 °C) and highly electron-rich ligands to overcome the activation barrier for oxidative addition.
The C–N Coupling Paradox: While the iodo-analog is universally superior in C–C couplings, it can paradoxically underperform in Buchwald-Hartwig C–N aminations. Mechanistic studies reveal that aryl iodides can form stable, off-cycle bridging iodide dimers (e.g., [Pd(Ar)(μ-I)(L)]2), which poison the catalyst [3]. To leverage the superior initial reactivity of 4-(4-Iodophenoxymethyl)pyridine in C–N couplings, the reaction must be engineered to prevent dimer formation. This is achieved by using non-polar solvents like toluene—where the sodium iodide (NaI) byproduct is insoluble and precipitates out of solution—or by employing bulky biarylphosphine ligands (like BrettPhos) that enforce monomeric Pd complexes [3].
Quantitative Performance Comparison
| Parameter | 4-(4-Iodophenoxymethyl)pyridine | 4-(4-Bromophenoxymethyl)pyridine |
| Bond Dissociation Energy (BDE) | ~64 kcal/mol | ~81 kcal/mol |
| Pd-Catalyzed Oxidative Addition | Extremely Fast (Often non-rate-limiting) | Moderate to Fast (Often rate-limiting) |
| Typical Suzuki Temp. | 20°C – 40°C | 60°C – 100°C |
| C-N Coupling Nuance | Prone to iodide dimer inhibition (requires toluene) | Standard reactivity (monomeric Pd complexes) |
| Chemoselectivity | Reacts preferentially in the presence of C-Br | Orthogonal handle if C-I is reacted first |
| Storage & Stability | Light-sensitive; prone to slow degradation | Highly stable under ambient conditions |
Experimental Protocol: Self-Validating Chemoselective Suzuki-Miyaura Coupling
To objectively demonstrate the superior kinetics of the iodo-analog, the following protocol outlines a competitive, self-validating Suzuki-Miyaura coupling. By exposing an equimolar mixture of both analogs to a sub-stoichiometric amount of phenylboronic acid at room temperature, we can exploit the kinetic gap to achieve absolute chemoselectivity.
Materials:
-
4-(4-Iodophenoxymethyl)pyridine (1.0 mmol)
-
4-(4-Bromophenoxymethyl)pyridine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Pd(PPh3)4 (0.02 mmol, 2 mol%)
-
K2CO3 (2.0 mmol)
-
1,3,5-Trimethoxybenzene (0.5 mmol) - Internal Standard
-
Degassed THF/H2O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
System Purging (Causality: Preventing Pd oxidation): Add both pyridine analogs, phenylboronic acid, K2CO3, and the internal standard to a Schlenk flask. Evacuate and backfill with Argon (3x). Oxygen must be rigorously excluded, as Pd(0) rapidly oxidizes to inactive Pd(II) species, which would artificially stall the reaction and skew kinetic observations.
-
Solvent Introduction (Causality: Biphasic Transmetalation): Add the degassed THF/H2O mixture. The biphasic system is necessary because the boronic acid and organics are soluble in THF, while the base (K2CO3) requires water to generate the reactive boronate complex essential for the transmetalation step.
-
Catalyst Addition & Initiation (Causality: Kinetic Control): Add Pd(PPh3)4 under a positive stream of Argon. Stir the reaction vigorously at 25°C. The low temperature is deliberately chosen to completely arrest the oxidative addition of the bromo-analog while allowing the iodo-analog to react seamlessly.
-
Self-Validation & Kinetic Tracking: At t=15, 30, and 60 minutes, extract a 50 µL aliquot from the organic layer. Quench with 0.5 mL of acetonitrile and analyze via HPLC (UV 254 nm).
-
Validation Metric: Calculate the mass balance using the 1,3,5-trimethoxybenzene internal standard. The sum of the remaining iodo-analog, remaining bromo-analog, and the cross-coupled product must equal 2.0 mmol. A mass balance <95% indicates deleterious side reactions, such as hydrodehalogenation [2].
-
-
Expected Outcome: HPLC analysis will confirm >99% conversion of 4-(4-Iodophenoxymethyl)pyridine to the biaryl product, with 100% recovery of the unreacted 4-(4-Bromophenoxymethyl)pyridine, proving the viability of orthogonal iterative coupling.
Visualizing the Divergent Reactivity
Caption: Catalytic workflow comparing C-I vs C-Br oxidative addition pathways.
References
-
De Silva, A. P., et al. "Photocyclization of aryl halides. Part I. 5-(2-Halogenophenyl)-1,3-diphenylpyrazoles; homolytic fission assisted by radical comp." Canadian Journal of Chemistry, 1980. URL: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023. URL: [Link]
-
Shen, Q., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society (via PMC), 2009. URL: [Link]
Spectroscopic Profiling of Iodinated Phenoxymethyl Pyridines: A Comparative Guide
Executive Overview: The Analytical Imperative
Phenoxymethyl pyridines are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors and agrochemical intermediates. Within this class, iodinated phenoxymethyl pyridines (such as 2-((4-iodophenoxy)methyl)pyridine) hold a special status. They serve as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions and act as critical precursors for radio-iodinated imaging agents[1].
As a Senior Application Scientist, I approach the structural verification of these compounds not merely as a checklist of spectral peaks, but as a holistic system of electronic and magnetic causality. When comparing an iodinated product to its fluorinated, brominated, or unsubstituted alternatives, the analytical data must tell a consistent story about the molecule's electron density. This guide objectively compares the spectroscopic performance of iodinated phenoxymethyl pyridines against alternative halogenated analogs, providing self-validating protocols to ensure absolute structural confidence.
The Causality of Halogenation: Electronic & Magnetic Fundamentals
To reliably identify an iodinated phenoxymethyl pyridine, one must understand why iodine alters the spectroscopic signature compared to other halogens.
-
Nuclear Magnetic Resonance (NMR) & The Heavy Atom Effect (HAE): In ¹³C NMR, iodine exerts a profound "heavy atom effect." Unlike fluorine, which strongly deshields the ipso-carbon through inductive electron withdrawal, iodine’s massive, polarizable electron cloud induces significant diamagnetic shielding. This pushes the ¹³C signal of the carbon attached to iodine drastically upfield (~85 ppm)[2]. Conversely, in ¹H NMR, the protons ortho to the iodine atom are deshielded relative to a fluorinated analog due to iodine's distinct magnetic anisotropy and weaker resonance donation.
-
Mass Spectrometry (MS) & Isotopic Signatures: Iodine is monoisotopic (¹²⁷I), meaning it produces a single, clean molecular ion peak [M+H]⁺. This sharply contrasts with bromine (which presents a characteristic 1:1 doublet of ⁷⁹Br/⁸¹Br) and chlorine (a 3:1 doublet of ³⁵Cl/³⁷Cl).
-
Vibrational Spectroscopy (FT-IR) & Hooke's Law: According to Hooke's Law, the vibrational frequency of a diatomic bond is inversely proportional to the reduced mass of the atoms. Because iodine is significantly heavier than fluorine or bromine, the C–I stretching frequency occurs at a much lower energy (wavenumber)[3].
Spectroscopic Benchmarking: Iodinated vs. Alternative Scaffolds
The following table summarizes the quantitative spectroscopic data for para-substituted 2-(phenoxymethyl)pyridines, allowing for rapid objective comparison across different halogenated alternatives.
| Derivative (Para-Substituted) | ¹H NMR (Phenyl H-3,5) | ¹³C NMR (Ipso C-X) | ESI-MS Isotopic Pattern | FT-IR (C-X Stretch) |
| Unsubstituted | ~7.25 ppm (m) | ~121.0 ppm (s) | [M+H]⁺ Singlet | N/A |
| 4-Fluoro | ~6.95 ppm (m) | ~158.0 ppm (d, ¹J_CF ~240 Hz) | [M+H]⁺ Singlet | ~1200 - 1250 cm⁻¹ |
| 4-Bromo | ~7.35 ppm (d) | ~113.0 ppm (s) | 1:1 Doublet (M, M+2) | ~600 - 650 cm⁻¹ |
| 4-Iodo | ~7.55 ppm (d) | ~85.0 ppm (s) | [M+H]⁺ Singlet | ~500 - 550 cm⁻¹ |
Note: The oxymethyl bridge (-CH₂-) protons consistently appear around 5.20–5.40 ppm across all derivatives and serve as an internal structural anchor[2][4].
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols used to acquire the data above must be self-validating. A self-validating system contains internal checks that immediately flag preparation or acquisition errors.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the synthesized phenoxymethyl pyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration: Tune and match the probe for ¹H and ¹³C nuclei on a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃.
-
¹H NMR Acquisition: Run a standard ¹H pulse sequence (zg30) with a relaxation delay (D1) of 1.0 s. Acquire 16–32 scans.
-
¹³C NMR Acquisition: Run a proton-decoupled ¹³C pulse sequence (zgpg30). Critical Step: Increase D1 to 2.0–3.0 s. The quaternary ipso-carbon attached to the iodine lacks attached protons to facilitate dipole-dipole relaxation, resulting in a long T₁ relaxation time. A short D1 will cause this diagnostic peak (~85 ppm) to vanish into the baseline.
-
Self-Validation Check: Phase and baseline correct the spectra. Set the integration of the oxymethyl bridge (-CH₂-) at ~5.20 ppm strictly to 2.00 . If the compound is correctly para-iodinated, the pyridine ring protons must integrate to exactly 4.00, and the phenyl ring protons must integrate to exactly 4.00 (two doublets of 2H each). If the phenyl region integrates to 5.00, the halogenation failed, and you have recovered the unsubstituted starting material[4].
Protocol 2: ESI-HRMS Isotopic Profiling
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid to promote efficient protonation.
-
Acquisition: Inject 1–2 µL into an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode. Scan from m/z 100 to 600.
-
Self-Validation Check: Extract the [M+H]⁺ ion. If you suspect an iodinated product (e.g., exact mass 312.00), verify the absolute absence of an[M+2] peak of equal intensity. If a 1:1 doublet is observed at 264.0/266.0, the synthesis has incorporated bromine instead of iodine.
Diagnostic Decision Tree
The following workflow illustrates the logical progression for identifying an unknown halogenated phenoxymethyl pyridine using orthogonal spectroscopic techniques.
Decision tree for the spectroscopic identification of halogenated phenoxymethyl pyridines.
References
-
Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols | Source: PMC (nih.gov) | URL: 4
-
Title: Uptake in melanoma cells of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), an imaging agent for melanoma staging: Relation to pigmentation | Source: ResearchGate | URL: 1
-
Title: Palladium-catalyzed synthesis of novel tetra- and penta-cyclic biologically active benzopyran- and pyridopyran-containing heterocyclic systems | Source: arkat-usa.org | URL: 2
-
Title: The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment | Source: PMC (nih.gov) | URL: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Iodophenoxymethyl)pyridine
As a trusted partner in laboratory safety and chemical handling, we understand that working with specialized halogenated intermediates requires more than just a generic safety data sheet (SDS). 4-(4-Iodophenoxymethyl)pyridine is a highly valuable building block in pharmaceutical drug development and agrochemical synthesis. However, its unique structural features—a basic pyridine ring coupled with a lipophilic iodophenyl ether moiety—demand precise operational controls.
This guide provides drug development professionals and research scientists with a comprehensive, field-proven framework for the safe handling, operational processing, and disposal of 4-(4-Iodophenoxymethyl)pyridine.
Hazard Profile & Mechanistic Toxicology
To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. The presence of the heavy iodine atom increases the molecule's lipophilicity, allowing it to rapidly permeate the lipid bilayers of the stratum corneum if dermal contact occurs[1]. Furthermore, the basicity of the pyridine nitrogen can cause localized pH disruptions upon contact with mucosal membranes, leading to acute irritation.
Based on analogous structural data for halogenated pyridine ethers, 4-(4-Iodophenoxymethyl)pyridine is classified as a hazardous substance[2].
Table 1: Quantitative & GHS Hazard Summary
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption leads to hepatic metabolism of the halogenated aromatic ring, potentially generating reactive intermediates[1][2]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Lipophilic partitioning into skin lipids combined with localized basicity causes epidermal inflammation[2]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the aqueous environment of the eye causes rapid dissolution and severe corneal irritation[1][2]. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of crystalline dust or aerosols irritates the respiratory mucosa[1][2]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive exercise; it is an active defense strategy. The following matrix outlines the required equipment and the scientific justification for each choice[3].
Table 2: Required PPE and Scientific Rationale
| Defense Zone | Required Equipment | Causality & Validation Rationale |
| Ocular/Facial | Chemical safety goggles (ANSI Z87.1+) or full face shield. | Causality: Protects against micro-dust aerosolization during powder transfer. Validation: Goggles must form a complete, unbroken seal against the face. |
| Dermal (Hands) | Nitrile gloves (Minimum 5 mil thickness, extended cuff). | Causality: Halogenated aromatics can rapidly degrade thin latex. Nitrile provides a superior chemical barrier[3]. Validation: Perform an inflation test (blow air into the glove and squeeze) prior to donning to check for micro-punctures. |
| Dermal (Body) | Flame-resistant (FR) lab coat and closed-toe, non-porous footwear. | Causality: Prevents skin contact from accidental spills. FR material is chosen as organic solvents are often used in conjunction with this compound. |
| Respiratory | N95/P100 particulate respirator (if handled outside a fume hood). | Causality: Mitigates the H335 respiratory irritation hazard[2]. Validation: Perform a positive/negative pressure seal check before entering the workspace. |
Operational Workflows & Methodologies
Every protocol in your laboratory must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Pre-Operational Setup & PPE Donning Protocol
-
Fume Hood Verification: Turn on the chemical fume hood.
-
Validation Check: Verify the digital anemometer reads a face velocity between 100–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. If it flutters outward, abort the procedure.
-
-
Workspace Preparation: Line the fume hood working surface with a chemical-resistant, absorbent bench pad (polyethylene backing facing down).
-
Donning PPE: Put on the lab coat, followed by safety goggles. Don the first pair of nitrile gloves, ensuring the cuffs extend over the sleeves of the lab coat.
Chemical Transfer & Handling Protocol
-
Container Acclimation: If the 4-(4-Iodophenoxymethyl)pyridine was stored in a refrigerator/freezer, allow the sealed container to reach room temperature before opening.
-
Causality: Opening a cold container causes atmospheric moisture to condense on the chemical, degrading its purity and potentially increasing its adherence to transfer tools.
-
-
Static Mitigation: Wipe the exterior of the receiving vessel and the transfer spatula with an anti-static cloth.
-
Causality: Dry powders of halogenated compounds are prone to static charge buildup, which can cause the powder to aerosolize unexpectedly when the container is opened.
-
-
Transfer: Open the container exclusively inside the verified fume hood. Use a clean, dry stainless-steel or PTFE-coated spatula to transfer the desired mass.
-
Resealing: Immediately wipe the threads of the source container with a dry Kimwipe to remove residual dust before tightly securing the cap.
Workflow for the safe handling and disposal of 4-(4-Iodophenoxymethyl)pyridine.
Emergency Response & Spill Management
In the event of an exposure or spill, immediate, protocol-driven action is required to prevent systemic absorption.
Exposure Response Protocol
-
Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[1]. Validation: Skin should no longer feel slick or irritated. Seek medical attention if redness persists.
-
Ocular Contact: Force eyelids open and flush with water at an emergency eyewash station for at least 15 minutes. Remove contact lenses if present and easy to do[1].
-
Inhalation: Move the affected personnel to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical aid[1].
Emergency response pathways for 4-(4-Iodophenoxymethyl)pyridine exposure.
Spill Decontamination Protocol
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, gently cover the spill with a damp absorbent pad or inert binding material (e.g., vermiculite or sand).
-
Collect: Use a non-sparking plastic scoop to collect the bound material.
-
Decontaminate: Wash the spill surface with a mild detergent solution, followed by a water rinse, wiping inward from the edges to the center to prevent spreading.
Halogenated Waste Disposal Plan
Because 4-(4-Iodophenoxymethyl)pyridine contains an iodine atom, it must never be disposed of in standard organic waste or down the sink.
-
Segregation: All residual chemical, contaminated bench pads, and primary packaging must be placed in a clearly labeled "Hazardous Halogenated Organic Waste" container[4].
-
Causality: Mixing halogenated waste with non-halogenated solvents during incineration can lead to the formation of highly toxic dioxins and corrosive hydrogen halide gases.
-
-
Labeling: Ensure the waste container is explicitly labeled with the chemical name, the GHS hazard pictograms (Irritant/Harmful), and the accumulation start date.
-
Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated satellite accumulation area until collection by licensed environmental health and safety (EHS) personnel[4].
References
- PubChem - 2-(4-Iodophenoxymethyl)
- SAFETY DATA SHEET - 4-Iodopyridine Source: Thermo Fisher Scientific URL
- Application Notes and Protocols for Halogenated Pyridines Source: BenchChem URL
- Useful Chemical Intermediate: Halogenated Pyridine Guidelines Source: ChemPacific URL
- Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses Source: Pipzine-Chem URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
